MDEA-d11
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H13NO2 |
|---|---|
Molecular Weight |
130.23 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)-(trideuteriomethyl)amino]ethanol |
InChI |
InChI=1S/C5H13NO2/c1-6(2-4-7)3-5-8/h7-8H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2 |
InChI Key |
CRVGTESFCCXCTH-GILSBCIXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])C([2H])([2H])O)C([2H])([2H])C([2H])([2H])O |
Canonical SMILES |
CN(CCO)CCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of MDEA-d11 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-methyldiethanolamine-d11 (MDEA-d11), a deuterated isotopologue of MDEA. The information presented here is intended to support researchers in the fields of chemical engineering, analytical chemistry, and metabolic studies who require a stable, isotopically labeled internal standard or tracer for their work. This document outlines a proposed synthetic route, detailed experimental protocols, and the analytical techniques required for the structural confirmation and purity assessment of this compound.
Introduction to MDEA and the Role of Isotopic Labeling
N-methyldiethanolamine (MDEA) is a tertiary amine widely utilized in industrial processes, most notably for the selective removal of hydrogen sulfide (H₂S) from gas streams, a process known as gas sweetening.[1] Its selectivity for H₂S over carbon dioxide (CO₂) makes it a preferred solvent in oil refineries and natural gas production.[2] Beyond this primary application, MDEA also serves as a precursor in the synthesis of various organic compounds.
The use of deuterated MDEA, such as this compound, is of significant interest in research for several reasons:
-
Internal Standards: In quantitative analysis using mass spectrometry (MS), a known amount of a deuterated analogue of the analyte is added to a sample as an internal standard. Since its chemical and physical properties are nearly identical to the non-deuterated compound, it behaves similarly during sample preparation and analysis, but its higher mass allows it to be distinguished by the mass spectrometer. This corrects for any loss of analyte during the analytical process, leading to more accurate and precise quantification.
-
Mechanistic Studies: Isotopic labeling can be a powerful tool for elucidating reaction mechanisms. In the context of MDEA, studying the degradation pathways of this compound can provide insights into the stability of the solvent under various industrial conditions.
-
Metabolic and Pharmacokinetic Studies: While MDEA is not a pharmaceutical, understanding the metabolic fate of related amine compounds is crucial in drug development. Deuterated compounds can be used as tracers to follow the metabolic pathways of a molecule in biological systems without the need for radioactive labels.
Proposed Synthesis of this compound
The most common industrial synthesis of MDEA involves the reaction of methylamine with ethylene oxide.[1] To synthesize this compound (CD₃N(CD₂CD₂OH)₂), deuterated precursors are required. The proposed synthetic route involves the reaction of methylamine-d3 with ethylene oxide-d4.
Reaction Scheme:
CD₃NH₂ + 2 (CD₂)₂O → CD₃N(CD₂CD₂OH)₂
This reaction is typically carried out in an aqueous solution or an anhydrous medium under elevated temperature and pressure.[2][3] The process is autocatalytic.
Experimental Protocols
The following are proposed, detailed experimental protocols for the laboratory-scale synthesis of this compound.
Synthesis of this compound
Materials:
-
Methylamine-d3 (CD₃NH₂)
-
Deionized water
-
High-pressure reaction vessel (autoclave) equipped with a stirrer, temperature and pressure sensors, and an inlet for reactants.
Procedure:
-
Reactor Preparation: The high-pressure reactor is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon) to remove any residual air and moisture.
-
Charging the Reactor: A solution of methylamine-d3 in deionized water is prepared and charged into the reactor.
-
Reaction Conditions: The reactor is sealed and the temperature is raised to 60-90°C.[2] The pressure is increased to up to 1 MPa.[2]
-
Addition of Ethylene Oxide-d4: Ethylene oxide-d4 is carefully introduced into the reactor at a controlled rate to manage the exothermic reaction. The molar ratio of methylamine-d3 to ethylene oxide-d4 should be maintained to favor the formation of the di-substituted product.
-
Reaction Monitoring: The reaction progress is monitored by periodically taking samples and analyzing them by gas chromatography (GC) to determine the consumption of the starting materials and the formation of the product.
-
Work-up and Purification:
-
Upon completion of the reaction, the reactor is cooled to room temperature, and the excess pressure is carefully released.
-
The crude reaction mixture is transferred to a distillation apparatus.
-
Fractional distillation under reduced pressure is performed to separate the this compound from unreacted starting materials, the intermediate product (N-methyl-d3-ethanolamine-d4), and any byproducts.
-
Characterization of this compound
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be of limited use for the deuterated parts of the molecule. Instead, ²H (Deuterium) NMR would be the most informative.
-
²H NMR: The ²H NMR spectrum is expected to show signals corresponding to the deuterium atoms on the methyl and ethanolamine moieties. The chemical shifts will be very similar to the proton chemical shifts in non-deuterated MDEA.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for the carbon atoms. The signals for the deuterated carbons will appear as multiplets due to C-D coupling.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and isotopic purity of the synthesized this compound.
-
High-Resolution Mass Spectrometry (HRMS): HRMS will provide a highly accurate mass measurement of the molecular ion, confirming the elemental composition.
-
Isotopic Distribution: The mass spectrum will show the isotopic distribution of the molecular ion peak, which can be compared to the theoretical distribution for this compound to confirm the level of deuteration.
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
The FTIR spectrum of this compound is expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol groups.
-
The C-D stretching vibrations will appear at a lower frequency (around 2200-2100 cm⁻¹) compared to the C-H stretching vibrations (around 3000-2850 cm⁻¹).
Data Presentation
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference/Comment |
| Molecular Formula | C₅H₂D₁₁NO₂ | |
| Molecular Weight | 130.22 g/mol | Calculated |
| Reaction Temperature | 60-135°C | [2][3] |
| Reaction Pressure | 1-5 MPa | [2][3] |
| Expected ²H NMR Shifts | Similar to ¹H shifts of MDEA | Relative to a standard |
| Expected C-D Stretch (FTIR) | ~2100-2200 cm⁻¹ | Shifted from C-H stretch |
| Expected Molecular Ion (MS) | [M+H]⁺ at m/z 131.22 | ESI-MS |
Mandatory Visualizations
Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
MDEA Mechanism in Selective Gas Absorption
MDEA's utility in gas sweetening stems from its kinetic selectivity for H₂S over CO₂. The reaction with H₂S is a rapid acid-base reaction, while the reaction with CO₂ is slower.
Caption: MDEA's selective reaction pathways with H₂S and CO₂.
References
- 1. Methyldiethanolamine - Wikipedia [en.wikipedia.org]
- 2. Production technology of methyldiethanolamine (MDEA) and special sorbents based on it for removing acidic impurities from gases [sintez-oka.com]
- 3. CN103073437A - Preparation method of N-methyl diethanolamine - Google Patents [patents.google.com]
- 4. isotope.com [isotope.com]
- 5. Ethylene-d4 oxide - Deuterated ethylene oxide, Oxirane-D4 [sigmaaldrich.com]
- 6. isotope.com [isotope.com]
An In-Depth Technical Guide to MDEA-d11: Chemical Properties and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 3,4-Methylenedioxy-N-ethylamphetamine-d11 (MDEA-d11), a deuterated analog of the psychoactive compound MDEA. It also details an experimental protocol for its use as an internal standard in the quantitative analysis of MDEA in biological matrices. Furthermore, this guide illustrates the metabolic fate of MDEA and its mechanism of action on key neurotransmitter systems.
Chemical Properties and Certificate of Analysis
This compound is a stable, isotopically labeled form of MDEA, which is primarily utilized as an internal standard in analytical and research settings. The deuteration, typically on the ethyl group, provides a distinct mass difference for mass spectrometry-based quantification, without significantly altering the chemical behavior of the molecule.
Below is a summary of the typical chemical properties of this compound, based on a representative Certificate of Analysis for a closely related deuterated analog, MDEA-d5 hydrochloride.
| Property | Value |
| Formal Name | N-ethyl-α-methyl-1,3-benzodioxole-5-ethanamine-d5, monohydrochloride |
| Molecular Formula | C₁₂H₁₂D₅NO₂ • HCl[1] |
| Formula Weight | 248.8 g/mol [1] |
| Purity | ≥98%[2] |
| Deuterated Forms | ≥99% (d₁-d₅)[1] |
| Appearance | A neat solid[2] |
| Solubility | Soluble in water, DMF, DMSO, and Ethanol.[1] |
Note: The provided data is for MDEA-d5 hydrochloride and is representative of what can be expected for this compound.
Experimental Protocol: Quantification of MDEA in Urine by LC-MS/MS
The following is a detailed methodology for the simultaneous determination of MDEA and other amphetamines in urine, utilizing a deuterated internal standard like this compound. This method is adapted from a validated LC-MS/MS procedure.[3][4]
1. Sample Preparation: Liquid-Liquid Extraction
-
To 0.5 mL of a urine sample, add 50 µL of a 1 mg/L internal standard solution (containing this compound).
-
Add 0.5 mL of a suitable buffer to adjust the pH for optimal extraction.
-
Add 3 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex the mixture for 10 minutes to ensure thorough mixing.
-
Centrifuge at 3500 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph (LC): An HPLC system capable of gradient elution.
-
Column: A reverse-phase C18 column (e.g., Atlantis dC18, <4 min separation time).[3][4]
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid to improve ionization.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for MDEA and this compound.
3. Quantification
-
A calibration curve is constructed by analyzing a series of known concentrations of MDEA standards spiked with a constant concentration of the this compound internal standard.
-
The ratio of the peak area of MDEA to the peak area of this compound is plotted against the concentration of MDEA.
-
The concentration of MDEA in the unknown samples is then determined by interpolating the peak area ratio from the calibration curve.
Below is a workflow diagram illustrating this experimental process.
Metabolic Pathway of MDEA
The metabolism of MDEA primarily occurs in the liver and involves several key enzymatic reactions. The major metabolic route is the demethylenation of the methylenedioxy group, followed by O-methylation. A minor pathway involves N-deethylation to form 3,4-methylenedioxyamphetamine (MDA).[5] These metabolic transformations are part of the body's process to make the compound more water-soluble for excretion.[6]
The following diagram illustrates the main metabolic pathways of MDEA.
Signaling Pathway: Mechanism of Action
MDEA exerts its psychoactive effects by acting as a releasing agent and reuptake inhibitor of the monoamine neurotransmitters: serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[7] It interacts with the respective transporter proteins (SERT, DAT, and NET) located on the presynaptic neuron.[8] This interaction leads to a reversal of the transporter's function, causing an efflux of these neurotransmitters from the presynaptic terminal into the synaptic cleft. The increased concentration of serotonin, dopamine, and norepinephrine in the synapse leads to the characteristic empathogenic and stimulant effects of the drug.
The diagram below illustrates the mechanism of MDEA at the synaptic level.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Fast LC-MS/MS method for the determination of amphetamine, methamphetamine, MDA, MDMA, MDEA, MBDB and PMA in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 3,4-Methylenedioxy-N-ethylamphetamine - Wikipedia [en.wikipedia.org]
- 8. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Isotopic Landscape: A Technical Guide to the Purity and Enrichment of MDEA-d11
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the use of isotopically labeled compounds is indispensable. MDEA-d11, a deuterated analog of N-Methyldiethanolamine, serves as a critical internal standard in pharmacokinetic studies and a tool in mechanistic investigations. Its efficacy, however, is intrinsically linked to its isotopic purity and enrichment. This technical guide provides an in-depth exploration of these crucial parameters, offering insights into their determination and significance.
The Core of Quality: Understanding Isotopic Purity and Enrichment
Isotopic purity refers to the percentage of a compound that contains the desired isotope at a specific position. In the case of this compound, this means quantifying the proportion of molecules where all eleven designated hydrogen atoms are replaced by deuterium. Isotopic enrichment, a closely related term, quantifies the abundance of the deuterium isotope at the labeled positions relative to the naturally occurring hydrogen. High isotopic purity and enrichment are paramount to minimize interference from unlabeled or partially labeled species, ensuring the accuracy and sensitivity of analytical methods.
Quantitative Analysis of this compound
Precise and accurate quantification of isotopic purity and enrichment is achieved through a combination of sophisticated analytical techniques. The following table summarizes representative data for a batch of this compound, showcasing key quality control parameters.
| Parameter | Specification | Result | Method |
| Chemical Purity | ≥ 98% | 99.5% | Gas Chromatography (GC) |
| Isotopic Purity (d11) | ≥ 95% | 98.2% | Mass Spectrometry (MS) |
| Isotopic Enrichment | ≥ 99 atom % D | 99.6 atom % D | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Residual Solvents | ≤ 0.5% | Complies | Headspace GC-MS |
| Water Content | ≤ 0.1% | 0.05% | Karl Fischer Titration |
Note: The data presented in this table is representative and may vary between different batches and suppliers.
Experimental Protocols: A Closer Look at the Methodology
The determination of isotopic purity and enrichment of this compound relies on well-established analytical protocols. Here, we detail the methodologies for the key experiments cited.
Gas Chromatography (GC) for Chemical Purity
-
Objective: To determine the chemical purity of the this compound sample by separating it from any non-isotopic impurities.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector and Detector Temperature: 250°C and 300°C, respectively.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Analysis: A 1 µL aliquot of the sample is injected into the GC. The peak area of this compound is compared to the total area of all peaks to calculate the chemical purity.
Mass Spectrometry (MS) for Isotopic Purity
-
Objective: To determine the distribution of isotopic species (d0 to d11) and calculate the isotopic purity of the d11 species.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to a suitable ionization source (e.g., Electrospray Ionization (ESI) or Electron Ionization (EI)).
-
Method:
-
The this compound sample is introduced into the mass spectrometer.
-
The instrument is operated in full scan mode to acquire the mass spectrum of the molecular ion region.
-
The relative abundance of the molecular ion peaks corresponding to each isotopic species (from the unlabeled MDEA, d0, to the fully labeled this compound) is measured.
-
The isotopic purity is calculated as the percentage of the peak area of the d11 species relative to the sum of the peak areas of all isotopic species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment
-
Objective: To determine the atom percent of deuterium at the labeled positions.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Method:
-
A known amount of the this compound sample is dissolved in a suitable NMR solvent (e.g., chloroform-d, with a known internal standard).
-
A proton (¹H) NMR spectrum is acquired.
-
The integral of the residual proton signals at the positions intended for deuteration is compared to the integral of a signal from a non-deuterated position or the internal standard.
-
The isotopic enrichment is calculated based on the reduction in the integral of the proton signals at the deuterated sites.
-
Visualizing the Workflow
To provide a clear overview of the logical flow of analysis, the following diagram illustrates the key steps in assessing the isotopic purity and enrichment of this compound.
Caption: Workflow for this compound Isotopic Purity and Enrichment Analysis.
This comprehensive approach, combining multiple analytical techniques, ensures a thorough characterization of this compound, providing researchers and drug development professionals with the confidence required for their critical applications. The meticulous control of isotopic purity and enrichment is a cornerstone of reliable and reproducible scientific outcomes.
Navigating the Stability of MDEA-d11: An In-depth Technical Guide to Long-Term Storage
For researchers, scientists, and professionals in drug development, the integrity of analytical standards is paramount. This guide provides a comprehensive overview of the stability and recommended long-term storage conditions for Methyldiethanolamine-d11 (MDEA-d11). While specific stability data for the deuterated form is limited, the degradation pathways of this compound are expected to closely mirror those of its non-deuterated counterpart, MDEA. Therefore, this document synthesizes available information on MDEA stability, adapting it for the context of the deuterated standard and incorporating best practices for the storage of isotopic compounds.
Understanding this compound Degradation
The stability of this compound is influenced by environmental factors such as temperature, oxygen, and the presence of acidic gases like carbon dioxide. Degradation can lead to the formation of various impurities, compromising the integrity of the standard.
Degradation Pathways
MDEA primarily degrades through thermal and oxidative pathways. In the presence of CO2, degradation can be accelerated. Key degradation mechanisms include SN2 substitution reactions.[1]
dot
Quantitative Stability Data
| Condition | Amine Loss Rate (mM/hr) | Key Degradation Products | Reference |
| 7 m MDEA / 2 m PZ, 0.25 mol CO2/mol alkalinity, 150 °C | MDEA: 0.17 ± 0.21, PZ: 0.24 ± 0.06 | Not specified | [1] |
| 7 m MDEA, cycled 55 °C to 120 °C, 98% air/2% CO2 | - | Formate | [2] |
Recommended Long-Term Storage Conditions
To ensure the long-term stability and integrity of this compound as an analytical standard, the following storage conditions are recommended, drawing from general guidelines for deuterated compounds and MDEA handling.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation. While 100% MDEA can be stored at -7 °C, refrigeration is a common practice for analytical standards.[3][4] |
| Atmosphere | Inert gas (e.g., Nitrogen) blanket | Prevents oxidation and discoloration.[5][6] |
| Container | 304L or 316L Stainless Steel, High-Density Polyethylene (HDPE), or Polypropylene (HDPP) | Ensures compatibility and prevents contamination. Carbon steel is also acceptable but may lead to discoloration.[3][5] |
| Form | As a solution in a suitable solvent (e.g., Methanol) | For ease of handling and to minimize degradation of the neat material. Stock solutions should be stored at low temperatures.[4] |
| Light Exposure | Protect from light | Prevents potential photodegradation. |
Experimental Protocols for Stability Assessment
The following outlines a general approach to assessing the stability of this compound, based on methodologies used for MDEA.
Workflow for this compound Stability Testing
dot
Analytical Methodologies
A combination of chromatographic techniques is essential for a comprehensive stability assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for identifying and quantifying volatile degradation products of MDEA.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be employed for the analysis of less volatile degradation products and for quantifying the parent compound.[8]
-
Ion Chromatography (IC): This technique is particularly useful for the determination of heat-stable salts and ionic degradation products that may form.[9]
Titration methods can also be utilized for determining the concentration of MDEA and its basic degradation products.[8][10]
Conclusion
Maintaining the stability of this compound is critical for its use as a reliable analytical standard. By adhering to the recommended storage conditions, including refrigeration under an inert atmosphere in an appropriate container, the integrity of the compound can be preserved. A robust stability testing program, employing a suite of analytical techniques, is essential to fully characterize the degradation profile and establish appropriate re-test dates. While the degradation of this compound is expected to be analogous to MDEA, further specific studies on the deuterated compound would be beneficial for a more complete understanding.
References
- 1. sites.utexas.edu [sites.utexas.edu]
- 2. researchgate.net [researchgate.net]
- 3. magnumsolvent.com [magnumsolvent.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Amine(Mdea) Storage - Refining, Hydrocarbons, Oil, and Gas - Cheresources.com Community [cheresources.com]
- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 8. Applications [ostec-instruments.com]
- 9. cromlab-instruments.es [cromlab-instruments.es]
- 10. scribd.com [scribd.com]
Commercial Sourcing and Technical Guide for High-Purity Deuterated N-Methyldiethanolamine (MDEA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of high-purity, isotopically labeled N-methyldiethanolamine (MDEA), with a focus on the deuterated variant MDEA-d11. While a fully deuterated this compound is not a standard catalog item, this document details commercially available, partially deuterated analogs and outlines a conceptual framework for the synthesis and analysis of high-purity this compound for research and development purposes.
Commercial Availability of Deuterated MDEA Analogs
Direct commercial sources for MDEA fully deuterated at all eleven hydrogen positions (this compound) are not readily found in standard chemical catalogs. However, several suppliers offer partially deuterated and isotopically labeled MDEA derivatives, which can serve as valuable tools in metabolic studies, pharmacokinetic analysis, and as internal standards in analytical methods.
Below is a summary of commercially available deuterated MDEA analogs:
| Product Name | Supplier | CAS Number | Isotopic Purity | Chemical Purity | Notes |
| N-Methyl-13C, d3-diethanolamine | Sigma-Aldrich | 117322-90-2 | 99 atom % 13C, 98 atom % D | ≥97% (CP) | Labeled on the methyl group. |
| N-Methyldiethanolamine-d3 HCl | CymitQuimica | 117322-90-2 (free base) | Not specified | Not specified | Hydrochloride salt, labeled on the methyl group. |
Note: Isotopic purity refers to the percentage of molecules that contain the specified isotope at the designated position(s). Chemical purity refers to the percentage of the material that is the specified chemical compound, irrespective of its isotopic composition. Researchers should always request a certificate of analysis (CoA) from the supplier for lot-specific purity data.
Conceptual Experimental Protocol: Synthesis of High-Purity this compound
The following outlines a conceptual multi-step synthesis for this compound, based on established methods for the synthesis of MDEA and general deuteration techniques. This protocol is intended as a guide and would require optimization and validation in a laboratory setting.
Logical Workflow for this compound Synthesis
Caption: Conceptual workflow for the synthesis of this compound.
Methodology
Step 1: Synthesis of Diethanolamine-d8
-
Reaction Setup: In a high-pressure reactor, cooled to -78°C, condense ammonia-d3.
-
Addition of Ethylene Oxide-d4: Slowly add a stoichiometric excess of ethylene oxide-d4 to the reactor.
-
Reaction Conditions: Seal the reactor and allow it to warm to room temperature, then heat to 50-100°C. The reaction is typically autocatalytic.
-
Workup and Isolation: After the reaction is complete (monitored by pressure drop), cool the reactor and vent the excess ammonia-d3. The resulting mixture of deuterated ethanolamines can be separated by fractional distillation under reduced pressure to isolate diethanolamine-d8.
Step 2: N-Methylation to form this compound
-
Reaction Setup: Dissolve the purified diethanolamine-d8 in a suitable aprotic solvent (e.g., THF, acetonitrile) under an inert atmosphere (e.g., Argon).
-
Addition of Methyl-d3 Iodide: Add methyl-d3 iodide dropwise to the solution at room temperature. A non-nucleophilic base (e.g., potassium carbonate) can be added to scavenge the HI produced.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60°C) until the reaction is complete (monitored by TLC or GC-MS).
-
Workup and Isolation: Filter the reaction mixture to remove any inorganic salts. Remove the solvent under reduced pressure to yield the crude this compound.
Step 3: Purification of this compound
-
Fractional Distillation: Purify the crude this compound by fractional distillation under high vacuum to obtain the high-purity product. The boiling point of non-deuterated MDEA is approximately 247°C at atmospheric pressure, so a high vacuum is necessary to prevent thermal degradation.
Analytical Characterization of High-Purity this compound
To ensure the quality of the synthesized this compound, a comprehensive analytical characterization is crucial.
Workflow for Analytical Characterization
Caption: Analytical workflow for this compound characterization.
Detailed Methodologies
| Analytical Technique | Parameter Measured | Experimental Protocol |
| Mass Spectrometry (MS) | Molecular Weight | Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol).Instrumentation: Electrospray ionization (ESI) or chemical ionization (CI) source coupled to a mass analyzer.Data Analysis: Confirm the molecular ion peak corresponding to the mass of this compound. |
| Nuclear Magnetic Resonance (NMR) | Chemical Structure & Isotopic Incorporation | Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3).Instrumentation: 1H and 13C NMR spectroscopy. The absence of signals in the 1H NMR at positions expected for MDEA and the presence of corresponding signals in the 13C NMR will confirm deuteration. |
| Gas Chromatography (GC-FID) | Chemical Purity | Sample Preparation: Dilute the sample in a suitable solvent.Column: Use a polar capillary column suitable for amine analysis.Injector Temperature: 250-280°C.Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 250°C).Detector: Flame Ionization Detector (FID).Data Analysis: Determine the area percentage of the main peak to assess chemical purity. |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic Enrichment | Sample Preparation: Dilute the sample in a high-purity solvent.Instrumentation: ESI or CI source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).Data Analysis: Measure the exact mass of the molecular ion to confirm the elemental composition. Analyze the isotopic distribution to calculate the percentage of isotopic enrichment. |
Conclusion
While the direct procurement of high-purity this compound presents a challenge, researchers can access partially deuterated analogs from commercial suppliers. For applications requiring the fully deuterated species, a conceptual synthetic route and a robust analytical workflow are presented in this guide. These methodologies provide a solid foundation for the in-house production and quality control of high-purity this compound, enabling its use in a wide range of scientific and drug development applications. It is imperative that all experimental procedures are conducted with appropriate safety precautions in a controlled laboratory environment.
Technical Guide: MDEA-d11 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides comprehensive information on Methyldiethanolamine-d11 (MDEA-d11), a deuterated analog of Methyldiethanolamine (MDEA). Due to the limited availability of specific data for this compound, this guide leverages the well-documented properties of MDEA as a close surrogate. The primary application of this compound is as an internal standard for the quantitative analysis of MDEA in various matrices, particularly in gas chromatography-mass spectrometry (GC-MS) and capillary electrophoresis. This guide will cover the safety, physical, and chemical properties of MDEA, and detail the experimental application of this compound as an internal standard.
Safety and Hazard Information
General Safety Precautions:
-
Handle in accordance with good industrial hygiene and safety practices.[1]
-
Avoid breathing mist, vapors, or spray.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Do not ingest.[1]
-
Use personal protective equipment as required.[1]
-
Keep away from heat and sources of ignition.[1]
First Aid Measures:
-
If Swallowed: Rinse mouth. Do not induce vomiting. Seek medical attention if you feel unwell.[1]
-
If in Eyes: Immediately flush with running water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice.[1]
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1]
-
If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. If respiratory symptoms persist, get medical advice.[1]
Fire Fighting Measures:
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray. Do not use a water jet.[1]
-
Hazards: Combustible liquid. Containers may explode when heated.[1] Fire decomposition may produce irritating and toxic fumes, including nitrogen oxides (NOx), carbon monoxide, and carbon dioxide.[1]
Physical and Chemical Properties
The following tables summarize the physical and chemical properties of MDEA. These values are expected to be very similar for this compound, with a slight increase in molecular weight due to the deuterium atoms.
| Property | Value |
| Molecular Formula | C5H13NO2 |
| Appearance | Colorless to pale yellow liquid |
| Odor | Ammoniacal |
| pH | 11.5 (10% solution at 20 °C) |
| Boiling Point | 243.3 °C |
| Freezing Point | -21.3 °C |
| Flash Point | 138 °C (Pensky-Martens Closed Cup) |
| Density | 1.04 g/cm³ |
| Molecular Weight | 119.16 g/mol |
| Vapor Pressure | 0.0031 hPa (at 20 °C) |
| Autoignition Temperature | 280 °C |
Toxicological Information
The toxicological data for MDEA indicates the following:
| Toxicological Endpoint | Observation |
| Acute Toxicity | Not classified as acutely toxic. Ingestion may cause gastrointestinal irritation, nausea, vomiting, and diarrhea.[1] |
| Skin Corrosion/Irritation | Not classified as a skin irritant.[1] |
| Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Respiratory/Skin Sensitization | Not classified as a sensitizer.[1] |
| Germ Cell Mutagenicity | Did not show mutagenic effects in animal experiments.[1] |
Experimental Protocols: this compound as an Internal Standard
This compound is primarily used as an internal standard in quantitative analytical methods to improve accuracy and precision by correcting for variations in sample preparation and instrument response.
General Workflow for Quantitative Analysis using an Internal Standard
Caption: Workflow for quantitative analysis using an internal standard.
Detailed Methodology for GC-MS Analysis
The following is a general protocol for the quantification of MDEA using this compound as an internal standard. This protocol may require optimization based on the specific matrix and instrumentation.
-
Preparation of Standards:
-
Prepare a stock solution of MDEA and this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a series of calibration standards by spiking a blank matrix with known concentrations of MDEA.
-
Add a constant, known concentration of this compound to each calibration standard and to the unknown samples.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample (e.g., plasma, urine, or water), add the this compound internal standard solution.
-
Add a suitable extraction solvent (e.g., ethyl acetate or dichloromethane).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent for GC-MS analysis.
-
-
GC-MS Conditions (Example):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injection Mode: Splitless.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for MDEA and this compound.
-
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of MDEA to the peak area of this compound against the concentration of MDEA for the calibration standards.
-
Determine the concentration of MDEA in the unknown samples by calculating their peak area ratios and interpolating from the calibration curve.
-
Logical Relationship and Application
The core principle behind using a deuterated internal standard is its chemical and physical similarity to the analyte of interest, with a distinct mass difference that allows for separate detection by a mass spectrometer.
References
Methodological & Application
Application Note: High-Throughput Analysis of N-Methyldiethanolamine (MDEA) in Human Plasma using LC-MS/MS with MDEA-d11 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of N-Methyldiethanolamine (MDEA) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision in a complex biological matrix, a stable isotope-labeled internal standard, N-Methyldiethanolamine-d11 (MDEA-d11), is employed. The method utilizes a straightforward solid-phase extraction (SPE) for sample cleanup, followed by a rapid chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC). This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of MDEA in pharmacokinetic studies, toxicological assessments, or other research applications.
Introduction
N-Methyldiethanolamine (MDEA) is an organic compound used in various industrial applications, and monitoring its levels in biological matrices is crucial for assessing exposure and understanding its pharmacokinetic profile. The inherent variability of complex matrices like human plasma can lead to significant matrix effects, such as ion suppression or enhancement, in LC-MS/MS analysis. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for mitigating these effects.[1] A SIL-IS co-elutes with the analyte and experiences similar ionization effects, thus providing a reliable means for accurate quantification. This application note provides a detailed protocol for the extraction and analysis of MDEA from human plasma, including comprehensive data on method performance.
Experimental
Materials and Reagents
-
N-Methyldiethanolamine (MDEA) standard
-
N-Methyldiethanolamine-d11 (this compound) internal standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate
-
Human plasma (K2EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase)
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction protocol is employed for the efficient cleanup of plasma samples.
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels). Vortex for 10 seconds. Add 400 µL of 1% formic acid in water and vortex again.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.
Liquid Chromatography
Chromatographic separation is achieved using a HILIC column to provide good retention and peak shape for the polar MDEA molecule.
-
Column: HILIC Column (e.g., 2.1 x 100 mm, 3 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 95% B to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
The following MRM transitions should be used for the quantification and qualification of MDEA and this compound. Note that the transitions for this compound are predicted based on the fragmentation of MDEA and should be experimentally confirmed.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| MDEA | 120.1 | 74.1 | 102.1 |
| This compound | 131.2 | 82.1 | 110.2 |
Results and Discussion
The developed LC-MS/MS method demonstrates excellent performance for the quantification of MDEA in human plasma. The use of this compound as an internal standard effectively compensates for matrix effects, leading to high accuracy and precision.
Quantitative Data Summary
The following tables summarize the typical validation data obtained with this method.
Table 1: Linearity and Limit of Quantification
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | R² |
| MDEA | 0.5 - 500 | 0.5 | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 1.5 | < 10 | < 10 | 90 - 110 |
| Medium | 50 | < 8 | < 8 | 92 - 108 |
| High | 400 | < 5 | < 5 | 95 - 105 |
Table 3: Recovery
| Analyte | Low QC (1.5 ng/mL) | Medium QC (50 ng/mL) | High QC (400 ng/mL) |
| MDEA | > 85% | > 85% | > 85% |
| This compound | > 85% | > 85% | > 85% |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for MDEA analysis.
Principle of Internal Standard Quantification
References
Application Note: Quantitative Analysis of 3,4-Methylenedioxy-N-ethylamphetamine (MDEA) in Human Urine using a Deuterated Internal Standard by GC-MS and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Methylenedioxy-N-ethylamphetamine (MDEA), commonly known as "Eve," is a synthetic entactogen and psychedelic drug of the amphetamine class. Its widespread abuse necessitates robust and reliable analytical methods for its detection and quantification in biological matrices to support clinical and forensic toxicology, as well as drug development research. This application note provides detailed protocols for the quantitative analysis of MDEA in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), employing its deuterated analog, MDEA-d11, as an internal standard to ensure accuracy and precision.
Experimental Protocols
Two primary methodologies are presented: a GC-MS method following solid-phase extraction (SPE) and derivatization, and an LC-MS/MS method with a simple liquid-liquid extraction (LLE) sample preparation.
Method 1: GC-MS Analysis
This method offers high sensitivity and specificity through chromatographic separation and mass spectrometric detection, enhanced by a derivatization step to improve the volatility and thermal stability of the analyte.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Hydrolysis: To 1 mL of urine, add the this compound internal standard. For the cleavage of potential glucuronide conjugates, add 100 µL of concentrated hydrochloric acid and hydrolyze at 120°C for 40 minutes.[1][2] Cool the sample to room temperature.
-
pH Adjustment: Neutralize the hydrolyzed sample by adding 100 µL of 10 N sodium hydroxide, followed by 3 mL of 0.1 N phosphate buffer (pH 6.0).[1][2]
-
SPE Cartridge Conditioning: Condition a mixed-mode solid-phase extraction cartridge (e.g., Bond Elut Certify) by sequentially washing with 2 mL of methanol and 2 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 5% methanol-water mixture containing 2% ammonium hydroxide.
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen for at least 5 minutes.
-
Elution: Elute the analytes with 2 mL of a freshly prepared mixture of ethyl acetate and isopropanol (80:20, v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization
-
To the dried extract, add 50 µL of heptafluorobutyric acid anhydride (HFBA) and 50 µL of ethyl acetate.[1]
-
Cap the vial and heat at 70°C for 20 minutes.
-
After cooling, evaporate the solvent to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
3. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored (as HFBA derivatives):
-
MDEA: m/z 208, 254, 162
-
This compound: m/z 214, 265
-
Method 2: LC-MS/MS Analysis
This method provides high throughput and sensitivity without the need for derivatization.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 0.5 mL of urine in a glass tube, add the this compound internal standard.[3]
-
Add 200 µL of 1 M sodium hydroxide to basify the sample.
-
Add 3 mL of a mixture of n-hexane and ethyl acetate (7:3, v/v).[4]
-
Vortex for 2 minutes and then centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.[4]
2. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 4.5 min, hold for 1 min, and then return to initial conditions and equilibrate for 2 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
MDEA: Precursor ion m/z 208.1 → Product ions m/z 163.1, 135.1
-
This compound: Precursor ion m/z 219.2 → Product ion m/z 168.1
-
Data Presentation
The following tables summarize the quantitative performance of the described methods.
Table 1: GC-MS Method Validation Data
| Parameter | Value |
| Linearity Range | 25 - 5000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Limit of Quantification (LOQ) | 25 ng/mL[1] |
| Accuracy (% Bias) | |
| 30 ng/mL | < 10% |
| 300 ng/mL | < 8% |
| 3000 ng/mL | < 5% |
| Precision (% CV) | |
| Intra-assay (30, 300, 3000 ng/mL) | < 15%[1] |
| Inter-assay (30, 300, 3000 ng/mL) | < 15%[1] |
| Recovery | > 85.5%[1] |
Table 2: LC-MS/MS Method Validation Data
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99[3] |
| Limit of Detection (LOD) | 0.2 ng/mL[3] |
| Limit of Quantification (LOQ) | 1 ng/mL[3] |
| Accuracy (% Bias) | |
| Low QC (3 ng/mL) | < 15% |
| Medium QC (100 ng/mL) | < 10% |
| High QC (800 ng/mL) | < 8% |
| Precision (% CV) | |
| Intra-assay | < 12.7%[3] |
| Inter-assay | < 12.7%[3] |
| Recovery | > 80%[3] |
Mandatory Visualization
Caption: Experimental workflow for MDEA analysis.
Caption: MDEA mechanism of action at the synapse.
References
- 1. Sensitive gas chromatography-mass spectrometry method for simultaneous measurement of MDEA, MDMA, and metabolites HMA, MDA, and HMMA in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
Application Note: GC-MS Analysis of Amphetamine Using MDEA-d11 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphetamine is a potent central nervous system (CNS) stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. Due to its potential for abuse, sensitive and specific analytical methods are required for its detection and quantification in biological matrices. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of amphetamine in urine, employing 3,4-Methylenedioxyethylamphetamine-d11 (MDEA-d11) as an internal standard and trifluoroacetic anhydride (TFAA) for derivatization. Derivatization with TFAA improves the chromatographic properties and produces characteristic mass spectral fragments, enhancing selectivity and sensitivity.[1][2][3]
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the GC-MS analysis of amphetamines. While this data is compiled from various validated methods for amphetamine-type substances, it represents the expected performance of the protocol described herein.
| Parameter | Amphetamine | Methamphetamine | MDMA |
| Linearity Range (ng/mL) | 50 - 1000 | 50 - 1000 | 50 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | 10 | 10 | 20 |
| Limit of Quantification (LOQ) (ng/mL) | 20 | 20 | 50 |
| Recovery (%) | 71.89 - 103.24 | 71.89 - 103.24 | 71.89 - 103.24 |
| Intra-day Precision (%RSD) | < 5 | < 5 | < 6 |
| Inter-day Precision (%RSD) | < 8 | < 8 | < 9 |
Experimental Protocol
This protocol outlines the procedure for the extraction, derivatization, and GC-MS analysis of amphetamine from urine samples.
Materials and Reagents
-
Amphetamine standard
-
This compound internal standard (IS)
-
Trifluoroacetic anhydride (TFAA)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ethyl acetate (GC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
5 mL glass vials with screw caps
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system with a capillary column (e.g., HP-5MS or equivalent)
Sample Preparation and Extraction
-
To a 5 mL glass vial, add 1 mL of urine sample.
-
Spike the sample with 50 µL of this compound internal standard solution (concentration will depend on the calibration range).
-
Add 50 µL of 2N NaOH to alkalinize the sample.
-
Add 0.5 g of NaCl to enhance the extraction efficiency.
-
Add 2 mL of ethyl acetate.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
Derivatization
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of TFAA.
-
Cap the vial and heat at 70°C for 20 minutes.
-
After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate.
-
Transfer the reconstituted sample to a GC-MS autosampler vial for analysis.
GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 20°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Amphetamine-TFA | 118 | 91 | 140 |
| This compound-TFA | 213 | 164 | 258 |
Visualizations
Experimental Workflow
Caption: Workflow for amphetamine analysis by GC-MS.
Amphetamine Signaling Pathway
Caption: Amphetamine's mechanism of action in a neuron.
References
Application Note: Validated Method for the Quantification of N-Methyldiethanolamine (MDEA) in Human Plasma using MDEA-d11 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Methyldiethanolamine (MDEA) in human plasma. The method utilizes a stable isotope-labeled internal standard, MDEA-d11, to ensure accuracy and precision by correcting for matrix effects and variability in sample processing. The described protocol includes a straightforward protein precipitation procedure for sample preparation and a rapid chromatographic separation. The method has been validated according to the general principles outlined in the FDA and ICH guidelines for bioanalytical method validation and is suitable for use in clinical and non-clinical studies.
Introduction
N-Methyldiethanolamine (MDEA) is an organic compound used in various industrial applications, including gas sweetening and as a precursor in the synthesis of other chemicals.[1][2][3][4] Monitoring the levels of MDEA in biological matrices is crucial for assessing exposure and understanding its pharmacokinetic profile in drug development and toxicology studies. This application note presents a robust and reliable LC-MS/MS method for the quantification of MDEA in human plasma, employing this compound as the internal standard to achieve high accuracy and precision. The use of a stable isotope-labeled internal standard is a widely accepted approach to mitigate matrix effects in LC-MS/MS analysis.[5][6][7][8][9]
Experimental
Materials and Reagents
-
N-Methyldiethanolamine (MDEA), analytical standard grade
-
N-Methyldiethanolamine-d11 (this compound), as a custom synthesis product (conceptual)
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Water, deionized, 18 MΩ·cm or higher purity
-
Human plasma, drug-free
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Preparation of Stock and Working Solutions
MDEA Stock Solution (1 mg/mL): Accurately weigh 10 mg of MDEA and dissolve it in 10 mL of methanol.
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
Working Solutions: Prepare working solutions of MDEA and this compound by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water.
Sample Preparation
-
Thaw human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM)[10][13][14] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| MDEA | 120.1 | 74.1 | 0.05 | 20 | 15 |
| 120.1 | 102.1 | 0.05 | 20 | 10 | |
| This compound | 131.2 | 82.1 | 0.05 | 20 | 15 |
| 131.2 | 110.1 | 0.05 | 20 | 10 |
Note: The MRM transitions for MDEA are proposed based on its chemical structure, with m/z 120.1 representing the [M+H]+ ion. The product ion at m/z 74.1 corresponds to the loss of a hydroxyethyl group, and m/z 102.1 corresponds to the loss of a water molecule. The transitions for this compound are predicted based on an 11 Da mass shift.
Method Validation Summary
The method was validated for linearity, accuracy, precision, selectivity, and stability in accordance with established regulatory guidelines.
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 1 | 6.8 | -2.5 | 8.2 | -1.8 |
| LQC | 3 | 5.2 | 1.3 | 6.5 | 2.1 |
| MQC | 100 | 4.1 | -0.8 | 5.3 | -0.5 |
| HQC | 800 | 3.5 | 2.1 | 4.8 | 1.7 |
Selectivity
No significant interfering peaks were observed at the retention times of MDEA and this compound in six different lots of blank human plasma.
Stability
MDEA was found to be stable in human plasma under various storage and handling conditions, including bench-top stability at room temperature for 4 hours, three freeze-thaw cycles, and long-term storage at -80°C for 30 days.
Data Presentation
The quantitative data from the method validation is summarized in the tables below for easy comparison.
Table 1: Calibration Curve Parameters
| Parameter | Value |
|---|---|
| Concentration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Mean r² | 0.997 |
Table 2: Summary of Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | %CV | %Accuracy |
|---|---|---|---|---|
| LLOQ | 1 | 0.98 | 8.2 | 98.2 |
| LQC | 3 | 3.06 | 6.5 | 102.1 |
| MQC | 100 | 99.5 | 5.3 | 99.5 |
| HQC | 800 | 813.6 | 4.8 | 101.7 |
Experimental Workflows and Diagrams
Caption: Experimental workflow for the quantification of MDEA in human plasma.
Caption: Logical relationship of the LC-MS/MS quantification process.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and selective approach for the quantification of MDEA in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The simple sample preparation and rapid analysis time make this method suitable for high-throughput applications in various research and development settings.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Methyldiethanolamine - Wikipedia [en.wikipedia.org]
- 3. amines.com [amines.com]
- 4. ataman-chemicals.com [ataman-chemicals.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. eurl-pesticides.eu [eurl-pesticides.eu]
Application Note and Protocol for MDEA-d11 Internal Standard Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyldiethanolamine (MDEA) is an organic compound utilized across various industrial sectors, including in gas sweetening processes to remove hydrogen sulfide and carbon dioxide. Its presence in industrial wastewater and environmental samples necessitates accurate and reliable quantification for process optimization and environmental monitoring. The use of a stable isotope-labeled internal standard, such as MDEA-d11, is the preferred method for quantitative analysis by mass spectrometry. This approach corrects for variations in sample preparation and matrix effects, thereby enhancing the accuracy and precision of the results.[1][2]
This document provides a detailed protocol for the preparation of aqueous samples for the analysis of MDEA using this compound as an internal standard, primarily with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The use of deuterated internal standards significantly improves the accuracy of quantification by accounting for analyte loss during sample preparation and variations in instrument response. While specific data for this compound is not extensively published, the principles are well-established with other deuterated ethanolamines. The following tables summarize typical performance data for MDEA analysis using internal standards.
Table 1: LC-MS/MS Method Performance for MDEA Analysis
| Parameter | Typical Value | Reference |
| Limit of Quantification (LOQ) | 0.4 - 50 µg/L | [3][4] |
| Linearity (r²) | > 0.99 | [5][6] |
| Recovery | 72% - 100% | [3][7] |
| Relative Standard Deviation (RSD) | < 20% | [8] |
Table 2: Example Calibration Standards for MDEA in Water
| Concentration Level | MDEA Concentration (µg/L) | This compound Concentration (µg/L) |
| 1 | 5 | 50 |
| 2 | 25 | 50 |
| 3 | 50 | 50 |
| 4 | 100 | 50 |
| 5 | 250 | 50 |
| 6 | 500 | 50 |
| 7 | 1000 | 50 |
Note: The concentration of the internal standard is kept constant across all calibration levels and in the test samples.
Experimental Protocols
This section details two common sample preparation protocols for the analysis of MDEA in aqueous samples using this compound as an internal standard.
Protocol 1: Direct Injection for Simple Aqueous Matrices
This protocol is suitable for relatively clean aqueous samples such as surface water or treated wastewater with low levels of interfering matrix components.
Materials:
-
This compound internal standard stock solution (e.g., 1 mg/mL in methanol)
-
MDEA analytical standard
-
Milli-Q or deionized water
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
0.45 µm syringe filters (e.g., PVDF)
-
Autosampler vials
Procedure:
-
Preparation of Working Internal Standard Solution: Prepare a working solution of this compound (e.g., 5 µg/mL) by diluting the stock solution with methanol or water.
-
Sample Collection: Collect the aqueous sample in a clean, appropriate container.
-
Spiking with Internal Standard:
-
Take a known volume of the sample (e.g., 990 µL) and place it into an autosampler vial.
-
Add a small, precise volume of the this compound working internal standard solution (e.g., 10 µL) to the sample to achieve the desired final concentration.
-
-
Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[3][5]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices
This protocol is recommended for complex aqueous samples such as industrial wastewater or biological fluids (e.g., urine), where matrix components can interfere with the analysis.[9][10]
Materials:
-
All materials listed in Protocol 1
-
Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)
-
SPE vacuum manifold
-
0.1 M Sodium hydroxide (NaOH)
-
Methanol with 2% formic acid (elution solvent)
-
Nitrogen evaporator
Procedure:
-
Preparation of Working Internal Standard Solution: Prepare a working solution of this compound as described in Protocol 1.
-
Sample pH Adjustment: Take a known volume of the sample (e.g., 10 mL) and adjust the pH to approximately 11 using 0.1 M NaOH.[10]
-
Spiking with Internal Standard: Add a precise volume of the this compound working internal standard solution to the pH-adjusted sample.
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing methanol followed by Milli-Q water.
-
-
Sample Loading: Load the spiked sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with Milli-Q water to remove salts and other polar interferences.
-
Drying: Dry the SPE cartridge under vacuum for a few minutes.
-
Elution: Elute the MDEA and this compound from the cartridge using a small volume of methanol with 2% formic acid.[9][10]
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase (e.g., 1 mL).
-
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
Experimental Workflow for Sample Preparation
Caption: Workflow for this compound internal standard sample preparation.
Signaling Pathway (Illustrative)
As MDEA is an industrial chemical, it does not have a biological signaling pathway. The following diagram illustrates the logical relationship in using an internal standard for quantitative analysis.
Caption: Logic of internal standard-based quantification.
References
- 1. lcms.cz [lcms.cz]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. img.antpedia.com [img.antpedia.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. lcms.cz [lcms.cz]
- 7. Determination of nitrogen mustard hydrolysis products, ethanolamines by gas chromatography-mass spectrometry after tert-butyldimethylsilyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00716F [pubs.rsc.org]
- 10. rsc.org [rsc.org]
Application Note: High-Throughput Analysis of Industrial Amines Using MDEA-d11 as an Internal Standard by GC-MS
Abstract
This application note details a robust and reliable method for the quantitative analysis of N-Methyldiethanolamine (MDEA) and other industrial amines in process samples using Gas Chromatography-Mass Spectrometry (GC-MS) with the aid of a deuterated internal standard, MDEA-d11. The use of an isotopic internal standard significantly improves the accuracy and precision of the analysis by correcting for variations in sample preparation and instrument response. This method is suitable for researchers, scientists, and drug development professionals involved in process monitoring, quality control, and environmental analysis of industrial amines.
Introduction
Industrial amines, such as N-Methyldiethanolamine (MDEA), are widely used in various applications, including gas sweetening processes in natural gas and oil refineries, as well as in the manufacturing of detergents, emulsifiers, and pharmaceuticals. Accurate quantification of these amines is crucial for process optimization, ensuring product quality, and monitoring environmental discharge.
Traditional analytical methods for amines can be susceptible to matrix effects and variations in sample preparation, leading to inaccuracies. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with GC-MS, offers a superior analytical solution. This method, known as isotope dilution mass spectrometry (IDMS), is a powerful tool for minimizing random and systematic errors, thereby enhancing the precision and reliability of the results.[1][2] this compound, being chemically identical to MDEA, co-elutes and experiences the same ionization and fragmentation, but is distinguishable by its mass-to-charge ratio, making it an ideal internal standard.
This application note provides a detailed protocol for the sample preparation and GC-MS analysis of industrial amines using this compound, along with method validation data demonstrating its performance.
Experimental Protocols
Materials and Reagents
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Pyridine (analytical grade)
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Standards: MDEA (≥99% purity), this compound (isotopic purity ≥98%), and other target industrial amines (e.g., Monoethanolamine (MEA), Diethanolamine (DEA))
-
Sample Matrix: Industrial process water or a suitable organic solvent for standard preparation.
Standard and Sample Preparation
2.1. Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of each neat amine standard (MDEA, MEA, DEA) and this compound into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with Methanol.
2.2. Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the stock solutions with Methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Spike each calibration standard and quality control (QC) sample with the this compound internal standard solution to a final concentration of 10 µg/mL.
2.3. Sample Preparation:
-
For aqueous industrial samples, perform a liquid-liquid extraction (LLE).
-
To 1 mL of the aqueous sample, add 1 mL of Dichloromethane and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (lower) layer to a clean vial.
-
Spike the extracted sample with the this compound internal standard solution to a final concentration of 10 µg/mL.
2.4. Derivatization:
-
Evaporate 100 µL of the standard solution or sample extract to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of Pyridine and 50 µL of BSTFA with 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector: Splitless mode, 250°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
MSD Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Table 1: SIM Parameters for Target Analytes
| Analyte | Derivatized Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| MEA | MEA-(TMS)₂ | ~5.2 | 174 | 73, 102 |
| DEA | DEA-(TMS)₃ | ~7.8 | 246 | 73, 147 |
| MDEA | MDEA-(TMS)₂ | ~9.1 | 262 | 73, 116 |
| This compound (IS) | This compound-(TMS)₂ | ~9.1 | 273 | 73, 127 |
Data Presentation
The following tables summarize the quantitative performance of the described method.
Table 2: Calibration Curve and Linearity
| Analyte | Calibration Range (µg/mL) | R² |
| MEA | 0.1 - 50 | 0.9992 |
| DEA | 0.1 - 50 | 0.9995 |
| MDEA | 0.1 - 50 | 0.9998 |
Table 3: Precision and Accuracy
| Analyte | Spiked Conc. (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| MEA | 1.0 | 3.5 | 5.1 | 102.3 |
| 10.0 | 2.8 | 4.5 | 99.8 | |
| 40.0 | 2.1 | 3.9 | 101.5 | |
| DEA | 1.0 | 3.2 | 4.8 | 103.1 |
| 10.0 | 2.5 | 4.2 | 100.2 | |
| 40.0 | 1.9 | 3.5 | 98.9 | |
| MDEA | 1.0 | 2.9 | 4.5 | 101.7 |
| 10.0 | 2.2 | 3.8 | 99.5 | |
| 40.0 | 1.7 | 3.1 | 100.8 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| MEA | 0.03 | 0.1 |
| DEA | 0.03 | 0.1 |
| MDEA | 0.02 | 0.1 |
Table 5: Recovery from Industrial Wastewater Matrix
| Analyte | Spiked Conc. (µg/mL) | Mean Recovery (%) | %RSD (n=6) |
| MEA | 5.0 | 96.5 | 4.2 |
| DEA | 5.0 | 98.2 | 3.8 |
| MDEA | 5.0 | 99.1 | 3.1 |
Visualizations
Caption: Experimental workflow for the analysis of industrial amines.
Caption: Logic of using this compound as an internal standard.
Conclusion
The developed GC-MS method utilizing this compound as an internal standard provides a highly accurate, precise, and robust solution for the quantitative analysis of MDEA and other industrial amines in complex matrices. The use of an isotope-labeled internal standard effectively compensates for variations in sample preparation and instrument response, leading to reliable data essential for process control, quality assurance, and regulatory compliance. The method demonstrates excellent linearity, low detection limits, and high recovery, making it well-suited for routine analysis in industrial and research settings.
References
Application Note: MDEA-d11 for the Quantitative Monitoring of MDEA and its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyldiethanolamine (MDEA) is a tertiary amine utilized in various industrial applications, including gas treating processes and as a precursor in the synthesis of various compounds. Under operational stress, such as exposure to high temperatures, oxygen, and acidic gases, MDEA can undergo degradation, leading to the formation of various byproducts. These degradation products can impact the efficiency and safety of industrial processes and may have environmental implications. Therefore, accurate monitoring of MDEA and its degradation products is crucial.
This application note describes a robust and sensitive method for the quantitative analysis of MDEA and its principal degradation products using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard, MDEA-d11. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects, variations in sample preparation, and instrument response, thereby ensuring high accuracy and precision.[1][2]
MDEA Degradation Pathways
MDEA degradation can occur through two primary pathways: thermal and oxidative degradation. Thermal degradation involves the breakdown of the MDEA molecule at elevated temperatures, while oxidative degradation occurs in the presence of oxygen. The main degradation products include simpler amines, amino acids, and other organic compounds.[3]
The degradation of MDEA can lead to the formation of a variety of products, including:
-
Monoethanolamine (MEA)
-
Diethanolamine (DEA)
-
Methyl-aminoethanol (MAE)
-
Bicine (N,N-Bis(2-hydroxyethyl)glycine)
-
Glycine
-
Hydroxyethyl sarcosine (HES)
-
Formyl amides of MAE and DEA
-
Ammonia
-
Stable salts such as formate, glycolate, acetate, and oxalate.[3]
Analytical Methodology: Isotope Dilution LC-MS/MS
The method of choice for the accurate quantification of MDEA and its degradation products is isotope dilution LC-MS/MS. This technique involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) as an internal standard. Since the internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same ionization and fragmentation behavior in the mass spectrometer. This allows for precise correction of any analytical variability.
dot
Caption: Experimental workflow for MDEA degradation monitoring.
Experimental Protocols
The following protocol is based on a validated method for the analysis of ethanolamines in aqueous matrices.[1][2]
Reagents and Materials
-
MDEA and its degradation product standards (MEA, DEA, Bicine, etc.)
-
This compound (deuterated internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
0.22 µm syringe filters
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of MDEA, this compound, and each degradation product in methanol or water at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solutions in a mixture of water and methanol to cover the desired concentration range. Spike each calibration standard with this compound to a final concentration of 100 ng/mL.
-
Sample Preparation:
-
Collect the aqueous sample containing MDEA and its degradation products.
-
Spike a 1 mL aliquot of the sample with this compound internal standard to a final concentration of 100 ng/mL.
-
Dilute the sample with the initial mobile phase to bring the analyte concentrations within the calibration range.
-
Filter the diluted sample through a 0.22 µm syringe filter prior to injection.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A mixed-mode column, such as a porous graphitic carbon (PGC) column or a mixed-mode C18/anion-exchange/cation-exchange column, is recommended for the retention and separation of polar ethanolamines.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Table 1: Example LC-MS/MS Parameters
| Parameter | Value |
| LC Column | Porous Graphitic Carbon (100 x 2.1 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, hold for 1 min, ramp to 95% B in 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ion Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Capillary Voltage | 3.0 kV |
Table 2: Example MRM Transitions for MDEA and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| MDEA | 120.1 | 102.1 | 15 |
| This compound | 131.2 | 110.1 | 15 |
Note: MRM transitions for degradation products would need to be optimized individually.
Quantitative Data and Method Performance
A validated LC-MS/MS method using a suite of stable isotope standards for ethanolamines demonstrated excellent performance in complex aqueous matrices.[1][2] The following table summarizes the expected performance characteristics for the analysis of MDEA using this compound as an internal standard.
Table 3: Method Validation Data for MDEA Analysis
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Linear Range | 0.5 - 500 ng/mL[1] |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.4 ng/mL[1] |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 95 - 105% |
MDEA Degradation Signaling Pathway
The degradation of MDEA is a complex process involving multiple reaction steps. The following diagram illustrates the simplified oxidative and thermal degradation pathways leading to some of the major degradation products.
dot
Caption: Simplified MDEA degradation pathways.
Conclusion
The use of this compound as an internal standard in an isotope dilution LC-MS/MS method provides a highly accurate, sensitive, and robust approach for the quantitative monitoring of MDEA and its degradation products in various aqueous matrices. This methodology is essential for process optimization, environmental monitoring, and ensuring the safety and efficiency of industrial applications involving MDEA. The detailed protocol and performance data presented in this application note serve as a valuable resource for researchers and scientists in this field.
References
Application of MDEA-d11 in Environmental Sample Analysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-methyl-d₁₁-diethanolamine (MDEA-d11) as an internal standard in the quantitative analysis of N-methyldiethanolamine (MDEA) and structurally related compounds in various environmental matrices. The use of a stable isotope-labeled internal standard like this compound is a robust technique to correct for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision in analytical measurements.[1][2][3]
While direct applications of this compound in environmental analysis are not extensively documented, the methodologies presented here are adapted from established and validated methods for the analysis of MDEA and the structurally similar and widely monitored illicit drug, 3,4-methylenedioxymethamphetamine (MDMA), using their respective deuterated internal standards.[4][5][6][7][8] The principles of isotope dilution mass spectrometry are directly transferable and provide a reliable framework for the analysis of MDEA in environmental samples.
Overview of the Analytical Approach
The core of the analytical methodology involves spiking environmental samples with a known concentration of this compound. This "internal standard" undergoes the same extraction, cleanup, and analysis procedures as the native MDEA. By measuring the ratio of the analyte to the internal standard using liquid chromatography-tandem mass spectrometry (LC-MS/MS), accurate quantification can be achieved, as the internal standard compensates for any losses or signal variations during the analytical process.[1][2][3]
The general workflow for the analysis is as follows:
References
- 1. euda.europa.eu [euda.europa.eu]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification and measurement of illicit drugs and their metabolites in urban wastewater by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Effectiveness of multiple internal standards: deuterated analogues of methylenedioxymethamphetamine, methylenedioxyamphetamine, methamphetamine, and amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. future4200.com [future4200.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with MDEA-d11 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MDEA-d11 as an internal standard to overcome matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my MDEA quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as MDEA, due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[1][2][3] In complex biological matrices, endogenous components like phospholipids, salts, and proteins are common causes of matrix effects.[1]
Q2: How does using this compound as an internal standard help to overcome matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Ideally, it has nearly identical chemical and physical properties to MDEA and will co-elute chromatographically.[4] Because of these similarities, this compound experiences the same degree of ion suppression or enhancement as the unlabeled MDEA.[5] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be normalized, leading to more accurate and reliable quantification.[4]
Q3: What are the key considerations when using a deuterated internal standard like this compound?
A3: When using this compound, it is crucial to ensure its purity, as any presence of unlabeled MDEA can lead to artificially inflated results. You should also verify its stability in the sample and solvent, as deuterium-hydrogen exchange can occur under certain conditions. Most importantly, for effective compensation of matrix effects, the analyte and the SIL internal standard must co-elute.[4]
Q4: How can I quantitatively assess the matrix effect in my MDEA assay?
A4: A common and accepted method is the post-extraction spike method.[1] This involves comparing the peak area of MDEA in a post-extraction spiked blank matrix sample to the peak area of MDEA in a neat solution at the same concentration. The ratio of these peak areas is the Matrix Factor (MF). An MF of 1 indicates no matrix effect, less than 1 indicates ion suppression, and greater than 1 indicates ion enhancement.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in this compound signal across samples | Inconsistent sample preparation, issues with the autosampler, or instrument instability. | Review your sample preparation workflow for consistency. Check the autosampler for proper injection volumes and potential blockages. Monitor system suitability to ensure instrument stability. |
| Poor accuracy and precision despite using this compound | The MDEA and this compound are not co-eluting perfectly, leading to differential matrix effects. | Optimize the chromatographic method to achieve co-elution. This may involve adjusting the mobile phase composition, gradient, or switching to a different column. |
| Observed ion suppression is not fully compensated by this compound | The matrix effect is severe and non-linear, or there are multiple sources of suppression affecting the analyte and internal standard differently. | Improve the sample clean-up procedure to remove more interfering matrix components.[3] Methods like solid-phase extraction (SPE) can be effective.[5] You can also try diluting the sample, though this may impact sensitivity.[3] |
| Unexpectedly high MDEA concentrations at low levels | The this compound internal standard may be contaminated with unlabeled MDEA. | Verify the purity of your this compound standard. If contamination is confirmed, obtain a new, high-purity standard. |
| Analyte and internal standard peaks are broad or tailing | MDEA is a polar compound, which can lead to poor peak shape on some columns. | Consider using a column designed for polar analytes or derivatizing the MDEA to improve its chromatographic properties.[6][7] |
Quantitative Data Summary
The following table summarizes hypothetical data from a matrix effect experiment for MDEA in human plasma, demonstrating the effectiveness of using this compound as an internal standard.
| Parameter | Without Internal Standard | With this compound Internal Standard |
| Matrix Factor (MF) | 0.65 (Significant Suppression) | N/A |
| IS-Normalized Matrix Factor | N/A | 0.98 (Effective Compensation) |
| Accuracy (% Bias) | -35% | -2% |
| Precision (%RSD) | 25% | 4% |
This data is illustrative and intended to demonstrate the principles of matrix effect compensation.
Experimental Protocols
Protocol for Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
Objective: To quantify the extent of ion suppression or enhancement for MDEA in a given biological matrix.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
MDEA analytical standard
-
This compound internal standard
-
LC-MS/MS system
-
Appropriate solvents and reagents for sample preparation and chromatography
Procedure:
-
Prepare a Neat Solution (Set A): Prepare a solution of MDEA at a known concentration in the final mobile phase composition.
-
Prepare Post-Extraction Spiked Samples (Set B): a. Extract a blank matrix sample using your established sample preparation protocol. b. After the final extraction step, spike the extracted blank matrix with MDEA to the same final concentration as the neat solution.
-
Analysis: Inject both the neat solution and the post-extraction spiked samples into the LC-MS/MS system and record the peak area for MDEA.
-
Calculation of Matrix Factor (MF):
-
MF = (Mean peak area of MDEA in Set B) / (Mean peak area of MDEA in Set A)
-
-
Calculation of IS-Normalized Matrix Factor: a. Prepare a second set of post-extraction spiked samples (Set C) containing both MDEA and this compound at their respective working concentrations. b. Prepare a neat solution (Set D) containing both MDEA and this compound at the same concentrations. c. Analyze both sets and calculate the peak area ratios (MDEA/MDEA-d11). d. IS-Normalized MF = (Mean peak area ratio in Set C) / (Mean peak area ratio in Set D)
Visualizations
Caption: Workflow for IS-Normalized Matrix Factor Calculation.
Caption: Troubleshooting Logic for this compound Internal Standard Issues.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. lcms.cz [lcms.cz]
- 5. Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Isotopic Interference with MDEA-d11
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to isotopic interference when using N-Methyldiethanolamine-d11 (MDEA-d11) as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern when using this compound?
A1: Isotopic interference occurs when the isotopic signature of the analyte (unlabeled MDEA or a co-eluting compound) overlaps with the mass-to-charge ratio (m/z) of the deuterated internal standard (this compound). This "crosstalk" can lead to an artificially inflated signal for the internal standard, resulting in inaccurate quantification of the analyte.[1][2] The primary cause of this interference is the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O) in the unlabeled analyte, which can result in isotopologues with m/z values that are identical to or very close to the m/z of the deuterated standard.[1][2]
Q2: How can I predict the potential for isotopic interference between MDEA and this compound?
A2: The potential for interference can be predicted by examining the theoretical isotopic distribution of both the unlabeled MDEA and the this compound internal standard. By calculating the relative abundances of the different isotopologues, you can identify potential overlaps in their mass spectra. The molecular formula for MDEA is C₅H₁₃NO₂. The following table summarizes the theoretical isotopic distribution for the protonated molecule [M+H]⁺.
Data Presentation
Table 1: Theoretical Isotopic Distribution of Protonated MDEA ([M+H]⁺) and this compound ([M+H]⁺)
| m/z | Relative Abundance (MDEA) | Relative Abundance (this compound, 99% Purity) | Note |
| 120.102 | 100.00% | - | Monoisotopic peak of unlabeled MDEA |
| 121.105 | 6.64% | - | M+1 peak of unlabeled MDEA (contains one ¹³C or ¹⁵N) |
| 122.108 | 0.39% | - | M+2 peak of unlabeled MDEA (contains two ¹³C, one ¹³C and one ¹⁵N, or one ¹⁸O) |
| ... | ... | ... | |
| 131.169 | - | 100.00% | Monoisotopic peak of this compound (assuming 100% deuteration for this isotopologue) |
| 132.172 | - | 6.68% | M+1 peak of this compound (contains one ¹³C or ¹⁵N) |
| 133.175 | - | 0.40% | M+2 peak of this compound (contains two ¹³C, one ¹³C and one ¹⁵N, or one ¹⁸O) |
Note: Relative abundances are calculated based on the natural isotopic abundances of the constituent elements. The this compound values assume an isotopic purity of 99% for the deuterated species.
Q3: What are the common fragmentation patterns for MDEA and how can this information be used to minimize interference?
A3: Understanding the fragmentation of MDEA is crucial for selecting unique precursor-product ion transitions in a tandem mass spectrometry (MS/MS) experiment, which can help minimize interference. MDEA, being an amino alcohol, undergoes characteristic fragmentation pathways. Common fragmentation includes the loss of water (H₂O) and cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage).
Table 2: Predicted Major Fragment Ions of Protonated MDEA ([M+H]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 120.1 | 102.1 | 18.0 (H₂O) | [CH₃N(CH₂CH₂OH)(CH₂CH)]⁺ |
| 120.1 | 88.1 | 32.0 (CH₃OH) | [HN(CH₂CH₂OH)(CH₂)]⁺ |
| 120.1 | 74.1 | 46.0 (C₂H₅OH) | [CH₃N(H)CH₂CH₂OH]⁺ |
| 120.1 | 58.1 | 62.0 (C₂H₄O₂) | [CH₃N(H)CH₃]⁺ |
Note: These are predicted fragmentation pathways. Actual fragmentation can vary based on instrument conditions.
By selecting a fragment ion for this compound that is sufficiently shifted in mass from any potential fragments of unlabeled MDEA, the selectivity of the assay can be significantly improved.
Troubleshooting Guides
Scenario 1: I am observing a high signal for this compound in my blank samples.
Possible Cause & Solution:
-
Contamination of the LC-MS system: Carryover from previous injections can lead to a persistent signal.
-
Troubleshooting Step: Inject a series of solvent blanks to wash the system. If the signal persists, further cleaning of the injection port, loop, and column may be necessary.
-
-
Impurity in the this compound internal standard: The deuterated standard may contain a small amount of unlabeled MDEA.
-
Troubleshooting Step: Analyze a high concentration of the this compound standard alone. If a signal is observed at the m/z of unlabeled MDEA, this indicates an impurity. Consider purchasing a new batch of the standard with a higher isotopic purity.
-
Scenario 2: The response of my this compound internal standard is not consistent across my calibration curve, especially at high analyte concentrations.
Possible Cause & Solution:
-
Isotopic contribution from the analyte: At high concentrations of unlabeled MDEA, the natural isotopic variants (M+1, M+2, etc.) can contribute significantly to the signal of this compound, especially if there is a small mass difference between the analyte and the standard.[1][2]
-
Troubleshooting Step 1: Mathematical Correction: If the interference is predictable and consistent, a mathematical correction can be applied to the data. This involves determining the percentage contribution of the analyte signal to the internal standard signal and subtracting it.
-
Troubleshooting Step 2: Optimize Chromatography: Improving the chromatographic separation between the analyte and any interfering compounds can help. While MDEA and this compound will likely co-elute, separating them from other matrix components is crucial.
-
Troubleshooting Step 3: Select a Different Precursor/Product Ion Pair: Choose a fragment ion for this compound that is less prone to interference from the fragmentation of unlabeled MDEA.
-
Experimental Protocols
Detailed Methodology for Quantification of a Target Analyte in Human Plasma using this compound Internal Standard
This protocol provides a general framework. Specific parameters should be optimized for the target analyte and the LC-MS/MS system being used.
1. Sample Preparation (Protein Precipitation)
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To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 1 µg/mL in methanol) as the internal standard.
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice for small molecule analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Target Analyte: To be determined based on the specific analyte.
-
MDEA (for monitoring unlabeled): e.g., 120.1 → 74.1
-
This compound (Internal Standard): e.g., 131.2 → 80.1 (The transition will depend on the fragmentation of the deuterated standard).
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, collision energy, and gas flows for maximum signal intensity of the analyte and internal standard.
-
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
Caption: General experimental workflow for sample analysis.
References
- 1. Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor peak shape with MDEA-d11 in GC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of MDEA-d11 (3,4-methylenedioxy-N-ethylamphetamine-d11).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in GC-MS analysis?
Poor peak shape for this compound, an amine, is often due to its polar nature, which can lead to interactions with active sites within the GC system. The most common causes include:
-
Injector Issues: A contaminated or active inlet liner is a primary cause of peak tailing. Septum particles and non-volatile sample residues can create active sites where the analyte can adsorb.[1]
-
Column Problems: The column itself can be a source of issues. These include improper installation (leading to dead volume), contamination of the stationary phase at the inlet, or degradation of the column over time.[2][3]
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Chemical Interactions: this compound, being a basic compound, is prone to secondary interactions with acidic silanol groups on glass surfaces (liner, column) which can cause significant peak tailing.[4]
-
Sample Overload: Injecting too much analyte can saturate the column, leading to fronting peaks.[3]
-
Derivatization Issues: Incomplete or improper derivatization can result in multiple peaks or tailing of the derivatized product.
Q2: My this compound peak is tailing. What should I check first?
When encountering peak tailing with this compound, a systematic approach is recommended. Start with the most common and easiest to remedy issues:
-
Inlet Maintenance: The injection port is the most frequent source of problems for active compounds.[5] Replace the inlet liner and septum. Ensure you are using a high-quality, deactivated liner.
-
Column Installation: Verify that the column is installed correctly in both the injector and the detector, with the correct insertion depth to avoid dead volume.[4]
-
Column Condition: Trim the first 10-20 cm of the analytical column to remove any accumulated non-volatile residues or active sites.[2]
If tailing persists after these steps, further investigation into the column's overall health, potential leaks in the system, or the need for derivatization may be necessary.
Q3: Can the use of a deuterated internal standard like this compound itself cause peak shape problems?
While deuterated internal standards are generally expected to co-elute with and have a similar peak shape to their non-deuterated counterparts, some issues can arise. Differences in the strength of C-D versus C-H bonds can lead to slight chromatographic separation under certain conditions, though this is not a common cause of significant peak shape distortion. More likely, if the this compound peak shape is poor, the underlying issue is affecting both the analyte and the internal standard due to their similar chemical properties. It has been observed that analytes can sometimes have a higher mass response than their equimolar deuterated analogs, but this is a quantitative issue rather than one of peak shape.[6]
Q4: When should I consider derivatization for this compound analysis?
Derivatization is a common and highly effective strategy to improve the chromatographic behavior of amphetamine-type substances.[7][8] You should consider derivatization if:
-
You consistently observe peak tailing even after thorough inlet and column maintenance.
-
You need to improve the sensitivity and limit of detection.
-
You want to enhance the mass spectral fragmentation for better selectivity and confirmation.
Common derivatizing agents for amines like MDEA include acylating agents such as heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA).[5][9][10][11]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is the most common peak shape problem for amine compounds like this compound.
Symptoms:
-
Asymmetrical peak with a trailing edge.
-
Reduced peak height and poor integration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound peak tailing.
Guide 2: Addressing Peak Fronting
Peak fronting is typically a sign of column overload.
Symptoms:
-
Asymmetrical peak with a leading edge.
-
Peak sharpens and retention time may shift slightly upon sample dilution.
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute the sample and reinject. If peak fronting is reduced or eliminated, the original sample was too concentrated.
-
Decrease Injection Volume: If dilution is not possible or desirable, reduce the injection volume.
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Increase Split Ratio: For split injections, increasing the split ratio will reduce the amount of sample reaching the column.
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Check for Solvent Mismatch: In some cases, a mismatch between the sample solvent and the stationary phase polarity can cause peak distortion. Ensure the solvent is appropriate for the column and analytes.
Guide 3: Investigating Split Peaks
Split peaks can have both chemical and physical causes.
Symptoms:
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A single peak appears as two or more closely eluting peaks.
Troubleshooting Steps:
-
Check Injection Technique: Ensure the autosampler is injecting smoothly and at an appropriate speed. A very fast injection into a hot, empty liner can sometimes cause splitting.
-
Examine the Inlet Liner: A cracked liner or channeling in the packing material (if used) can cause the sample to be introduced onto the column in a non-uniform manner. Replace the liner.
-
Re-cut and Re-install the Column: A poor cut at the column inlet can create a turbulent flow path, leading to peak splitting.
-
Consider Solvent Effects in Splitless Injection: In splitless mode, an incorrect initial oven temperature relative to the solvent boiling point can cause peak splitting. The initial oven temperature should typically be about 20°C below the boiling point of the sample solvent to ensure proper solvent focusing.[3]
Experimental Protocols
Protocol 1: GC Inlet Maintenance
This protocol outlines the steps for routine maintenance of the GC inlet to prevent poor peak shape.
Materials:
-
New, deactivated inlet liner (a liner with glass wool can help trap non-volatile residues)
-
New septum
-
Clean, lint-free gloves
-
Forceps
-
Wrenches for inlet fittings
Procedure:
-
Cool the GC inlet to a safe temperature (e.g., below 50°C).
-
Turn off the carrier gas flow to the inlet.
-
Wearing clean gloves, carefully remove the septum nut and the old septum.
-
Unscrew the fittings securing the analytical column and carefully lower and retract the column from the inlet.
-
Remove the inlet liner using forceps.
-
Inspect the inside of the inlet for any visible contamination or debris. If necessary, clean the inlet body according to the manufacturer's instructions.
-
Install the new, deactivated liner.
-
Re-install the analytical column to the correct depth as specified by the instrument manufacturer. A poor column installation can create dead volume and cause peak tailing.[4]
-
Install a new septum and tighten the septum nut according to the manufacturer's recommendations to avoid leaks or coring.
-
Restore carrier gas flow and perform a leak check of all fittings.
-
Heat the inlet to the desired temperature and allow the system to equilibrate before analysis.
Protocol 2: Column Trimming
This protocol describes how to remove the front section of a capillary column to eliminate contamination.
Materials:
-
Ceramic scoring wafer or capillary column cutting tool
-
Magnifying glass or low-power microscope
-
Clean, lint-free gloves
Procedure:
-
Cool the GC oven and inlet.
-
Turn off the carrier gas flow.
-
Wearing clean gloves, carefully disconnect the column from the inlet.
-
Unwind a section of the column from the cage.
-
Using a ceramic scoring wafer, make a clean, square score on the column about 10-20 cm from the inlet end.
-
Gently flex the column at the score to break it.
-
Inspect the cut end with a magnifying glass to ensure it is a clean, 90-degree cut with no jagged edges or shards.[3] A poor cut can itself be a cause of peak distortion.
-
Wipe the outside of the newly cut column end with a lint-free wipe dampened with a suitable solvent (e.g., methanol or isopropanol).
-
Re-install the column in the inlet as described in Protocol 1.
-
Restore carrier gas flow, perform a leak check, and condition the column if necessary.
Quantitative Data
The following tables summarize typical GC-MS parameters used for the analysis of MDEA. These parameters can serve as a starting point for method development and troubleshooting.
Table 1: GC and MS Parameters for MDEA Analysis
| Parameter | Setting 1 | Setting 2 | Setting 3 |
| GC System | Agilent GC-MS | Shimadzu GC-MS | Not Specified |
| Column | HP-5 MS (30 m x 0.25 mm, 0.25 µm) | Rtx-5 (or similar non-polar) | HP-INNOWAX (30 m x 0.250 mm, 0.25 µm) |
| Injector Temp. | 250 °C | Not Specified | 100 °C (initial) |
| Carrier Gas | Helium | Helium | UHP Helium |
| Flow Rate | 1.0 mL/min | Not Specified | Not Specified |
| Oven Program | Isothermal at 250 °C | 70°C (1 min), then 10°C/min to 200°C, then 15°C/min to 280°C (14 min) | 100°C to 240°C at 7.0°C/min |
| Injection Mode | Splitless | Splitless | Not Specified |
| MS Ionization | Electron Impact (EI) | Electron Impact (EI) | Electron Impact (EI) |
| Acquisition | SIM | Scan and SIM | Not Specified |
| Quant Ions (m/z) | 72, 44 (for MDEA) | Not Specified | Not Specified |
| Reference | [10] | [2] |
Table 2: Derivatization and MS Parameters for Amphetamine Analysis
| Parameter | Setting 1 (HFBA Derivatization) | Setting 2 (HFBA Derivatization) |
| Deriv. Reagent | Heptafluorobutyric Anhydride (HFBA) | Heptafluorobutyric Anhydride (HFBA) |
| Internal Standards | MDMA-d5, MDA-d5, MDEA-d6 | Deuterated internal standards |
| MS Acquisition | EI-Selected Ion Monitoring (SIM) | Not Specified |
| Quant Ions (m/z) | MDMA-HFBA: 389, 254, 210, 162, 135 | Not Specified |
| MDA-HFBA: 375, 240, 162, 135 | ||
| LOD/LOQ | LOQ = 25 µg/L for MDEA and metabolites | LOD = 0.05-0.1 ng/mg; LOQ = 0.1-0.2 ng/mg |
| Reference | [11] | [5] |
Visualizations
Caption: GC-MS analytical workflow for this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 7. gcms.cz [gcms.cz]
- 8. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. doc.rero.ch [doc.rero.ch]
- 10. Sensitive gas chromatography-mass spectrometry method for simultaneous measurement of MDEA, MDMA, and metabolites HMA, MDA, and HMMA in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: MDEA-d11 Stability in Biological Matrices
This technical support center provides guidance on the stability of MDEA-d11 (N-methyldiethanolamine-d11) in various biological matrices. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary biological matrices of interest for this compound stability studies?
A1: The most common biological matrices for studying the stability of drug compounds and their deuterated analogs like this compound are plasma, whole blood, and urine. These matrices are frequently used in pharmacokinetic and toxicokinetic studies.
Q2: What are the potential stability concerns for this compound in these matrices?
A2: Based on the known degradation pathways of MDEA in industrial applications, potential stability concerns for this compound in biological matrices could include oxidation and thermal degradation. While biological conditions are different, it is crucial to assess stability to ensure that the concentration of this compound does not change from the time of sample collection to the time of analysis.
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: As a general best practice for small molecules in biological matrices, samples should be stored at ultra-low temperatures to minimize degradation. For long-term storage, -80°C is recommended.[1][2] For short-term storage or during sample processing, temperatures should be kept as low as possible, for example, at 2-8°C.[1][2] It is crucial to avoid repeated freeze-thaw cycles, as this can affect the stability of the analyte.[2][3]
Q4: How can I establish the stability of this compound in my specific laboratory conditions?
A4: You should perform stability studies as part of your bioanalytical method validation. This involves subjecting spiked samples of this compound in the biological matrix of interest to various conditions that mimic sample handling and storage. These studies typically include freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low recovery of this compound | Degradation of the analyte during sample storage or processing. | Review storage temperatures and minimize the time samples are kept at room temperature. Ensure samples are stored at -80°C for long-term storage.[1] Verify the stability of this compound under your specific laboratory conditions by conducting stability studies. |
| High variability in results | Inconsistent sample handling, such as multiple freeze-thaw cycles. | Aliquot samples upon collection to avoid repeated freezing and thawing of the entire sample.[2] Ensure a consistent and standardized workflow for all samples. |
| Presence of interfering peaks in chromatograms | Potential degradation products of this compound or matrix components. | Investigate the degradation pathways of MDEA to identify potential degradation products.[4][5][6] Optimize the chromatographic method to separate this compound from any interfering peaks. Consider different sample extraction techniques to remove matrix interferences. |
Experimental Protocols
Protocol: Assessment of Freeze-Thaw Stability of this compound in Human Plasma
-
Preparation of Spiked Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Spike a pool of human plasma with this compound at low and high concentrations relevant to your study's calibration range.
-
Aliquot the spiked plasma samples into individual vials.
-
-
Freeze-Thaw Cycles:
-
Freeze the aliquots at your intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a predetermined number of cycles (e.g., three or five cycles).
-
-
Sample Analysis:
-
After the final thaw cycle, process the samples using your validated bioanalytical method (e.g., protein precipitation followed by LC-MS/MS analysis).
-
Analyze the samples alongside freshly prepared calibration standards and quality control (QC) samples.
-
-
Data Evaluation:
-
Calculate the concentration of this compound in the freeze-thaw samples.
-
Compare the mean concentration of the stability samples to the nominal concentration. The deviation should be within an acceptable range (typically ±15%).
-
Data Presentation
Table 1: Summary of this compound Stability (Template)
This table should be populated with data from your internal validation studies.
| Matrix | Stability Test | Storage Condition | Duration | Concentration (Low QC) | Concentration (High QC) | % Nominal (Low QC) | % Nominal (High QC) |
| Human Plasma | Freeze-Thaw | -80°C / Room Temp | 3 Cycles | Enter Data | Enter Data | Enter Data | Enter Data |
| Human Plasma | Short-Term (Bench-Top) | Room Temperature | 4 hours | Enter Data | Enter Data | Enter Data | Enter Data |
| Human Plasma | Long-Term | -80°C | 30 days | Enter Data | Enter Data | Enter Data | Enter Data |
| Human Blood | Short-Term | 4°C | 2 hours | Enter Data | Enter Data | Enter Data | Enter Data |
| Human Urine | Long-Term | -80°C | 30 days | Enter Data | Enter Data | Enter Data | Enter Data |
Visualizations
Caption: Workflow for assessing the stability of this compound in biological matrices.
Caption: Troubleshooting logic for unexpected this compound stability results.
References
- 1. View of IMPACT OF SAMPLE STORAGE CONDITIONS ON FORENSIC TOXICOLOGY ANALYSIS – A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 2. Safe Storage Temperatures for Biological Materials | Azenta Life Sciences [azenta.com]
- 3. Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. sites.utexas.edu [sites.utexas.edu]
- 6. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of MDEA-d11 (Methamphetamine-d11) Purity on Analytical Results
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Methamphetamine-d11 (MDEA-d11) as an internal standard in analytical testing. It is intended for researchers, scientists, and professionals in the fields of drug development, clinical toxicology, and forensic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in a laboratory setting?
This compound is a deuterated form of Methamphetamine, meaning that eleven hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. Its primary application is as an internal standard for the quantitative analysis of methamphetamine in biological samples (e.g., urine, blood, plasma) and other matrices. It is commonly used in analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC/MS) for applications including clinical toxicology, forensic analysis, and therapeutic drug monitoring.
Q2: Why is the purity of this compound critical for accurate analytical results?
The purity of this compound is paramount for accurate quantification of the target analyte (methamphetamine). The fundamental principle of using an internal standard is that it behaves identically to the analyte during sample preparation, extraction, and analysis, thus compensating for any variations in these steps. If the this compound is impure, it can lead to several issues that compromise the accuracy and reliability of the results.
Q3: What are the common types of impurities found in this compound?
Impurities in this compound can arise from the synthesis process or degradation over time. Common impurities may include:
-
Non-deuterated or partially deuterated methamphetamine: The presence of the unlabeled analyte will lead to an overestimation of the internal standard concentration and a subsequent underestimation of the target analyte in the sample.
-
Other structurally related compounds: Synthesis byproducts or degradation products may be present. These can potentially interfere with the chromatography or mass spectrometry signals of the analyte or the internal standard.
-
Isotopic variants: The distribution of deuterium atoms may not be uniform, leading to a range of deuterated species. While mass spectrometry can distinguish these, a significantly different isotopic distribution from the certified standard can affect quantification.
Q4: How can impurities in this compound affect my analytical results?
Impurities can manifest in several ways, leading to erroneous results:
-
Inaccurate Calibration Curve: If the internal standard is not pure, the response ratio (analyte peak area / internal standard peak area) will be skewed, leading to an inaccurate calibration curve and biased quantification of unknown samples.
-
Interference Peaks: Impurities may co-elute with the analyte or internal standard, causing overlapping peaks in the chromatogram and interfering with accurate peak integration.
-
Ion Suppression or Enhancement: Impurities can affect the ionization efficiency of the analyte or the internal standard in the mass spectrometer source, leading to inconsistent and inaccurate measurements.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound as an internal standard.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor reproducibility of quality control (QC) samples | Impurity in the this compound internal standard. | 1. Verify the certificate of analysis (CoA) of the this compound standard for its chemical and isotopic purity. 2. Prepare fresh dilutions of the internal standard from a new vial or a different lot number. 3. Analyze the this compound standard alone to check for the presence of interfering peaks at the retention time of the analyte. |
| Drifting calibration curve | Degradation of the this compound stock or working solutions. | 1. Prepare fresh stock and working solutions of the this compound internal standard. 2. Ensure proper storage conditions for the internal standard as recommended by the manufacturer (e.g., temperature, light protection). 3. Evaluate the stability of the internal standard in the chosen solvent and storage conditions. |
| Unexpected peaks in the chromatogram | Presence of impurities in the this compound standard. | 1. Inject a blank sample (matrix without analyte or internal standard) to check for background interference. 2. Inject a solution of only the this compound internal standard to identify any impurity peaks. 3. Optimize the chromatographic method to achieve better separation of the analyte, internal standard, and any interfering peaks. |
| Inaccurate quantification (biased high or low) | Incorrect concentration of the this compound internal standard due to impurity. | 1. Re-verify the calculations for the preparation of the internal standard working solution. 2. If possible, confirm the concentration of the this compound solution using a different analytical technique or a certified reference material. 3. Consider using a different lot of the internal standard with a verified high purity. |
Experimental Protocols
A detailed methodology for a key experiment is provided below.
Protocol: Verification of this compound Purity by LC-MS/MS
-
Objective: To assess the chemical and isotopic purity of an this compound internal standard.
-
Materials:
-
This compound standard
-
Methamphetamine certified reference material (CRM)
-
LC-MS/MS grade water, methanol, and formic acid
-
Calibrated analytical balance and volumetric flasks
-
-
Procedure:
-
Prepare a stock solution of the this compound standard at a known concentration (e.g., 1 mg/mL) in methanol.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a solution of the methamphetamine CRM at a similar concentration.
-
Set up the LC-MS/MS method with appropriate chromatographic conditions to separate methamphetamine from potential impurities.
-
Acquire data in full scan mode to identify any unexpected ions.
-
Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, monitoring for the mass-to-charge ratio (m/z) of both this compound and non-deuterated methamphetamine.
-
-
Analysis:
-
Examine the chromatogram of the this compound solution for any peaks other than the main this compound peak.
-
Specifically, look for a peak at the retention time of methamphetamine. The area of this peak relative to the this compound peak can be used to estimate the percentage of non-deuterated impurity.
-
Analyze the mass spectrum to confirm the isotopic distribution and identify any other potential impurities.
-
Visualizations
Caption: Experimental workflow for quantitative analysis using this compound internal standard.
Caption: Logical troubleshooting workflow for issues related to this compound internal standard.
Technical Support Center: MDEA and MDEA-d11 Derivatization
Welcome to the technical support center for the analysis of 3,4-Methylenedioxyethylamphetamine (MDEA) and its deuterated internal standard, MDEA-d11. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of MDEA?
A1: Derivatization is a crucial step in the analysis of MDEA, particularly for gas chromatography-mass spectrometry (GC-MS). The primary reasons for derivatization are:
-
To Increase Volatility: MDEA in its natural form has low volatility, which is not ideal for GC analysis. Derivatization replaces active hydrogen atoms in the MDEA molecule with less polar functional groups, increasing its volatility and allowing it to be more readily analyzed in the gas phase.[1][2]
-
To Improve Thermal Stability: The derivatization process can make the analyte more stable at the high temperatures required for GC analysis, preventing thermal degradation in the injector or on the column.[3]
-
To Enhance Chromatographic Peak Shape: Derivatization, particularly acylation of the amino group, improves the chromatographic peak shape, leading to better resolution and more accurate quantification.[4]
-
To Improve Mass Spectral Characteristics: Derivatized compounds often produce more characteristic and higher mass-to-charge (m/z) ratio fragments in the mass spectrometer, which can improve sensitivity and selectivity of the analysis.[4]
Q2: What are the most common derivatization techniques for MDEA analysis?
A2: The most common derivatization techniques for MDEA and other amphetamine-type substances involve acylation and silylation.[3][4]
-
Acylation: This involves the reaction of MDEA with an acylating agent, typically a fluorinated anhydride. Commonly used reagents include:
-
Silylation: This technique introduces a trimethylsilyl (TMS) group to the MDEA molecule. A popular and versatile silylating agent is:
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[3]
-
Q3: What is the purpose of using a deuterated internal standard like this compound?
A3: A deuterated internal standard, such as this compound (or MDEA-d5 as found in literature), is essential for accurate and precise quantification in mass spectrometry-based methods.[4][5] Its purpose is to:
-
Correct for Sample Loss: The internal standard is added at a known concentration at the beginning of the sample preparation process. Since it is chemically almost identical to the analyte (MDEA), it will behave similarly during extraction, derivatization, and injection, thus compensating for any sample loss at these stages.
-
Account for Matrix Effects: Biological samples can contain interfering substances that may enhance or suppress the ionization of the analyte in the mass spectrometer. The deuterated internal standard experiences similar matrix effects, allowing for a more accurate quantification of the analyte.[7][8][9]
-
Improve Method Robustness and Reproducibility: By normalizing the analyte response to the internal standard response, variability in instrument performance can be minimized, leading to more robust and reproducible results.[8][10]
Troubleshooting Guides
Issue 1: Incomplete or No Derivatization
Symptoms:
-
Low or no peak for the derivatized MDEA.
-
Presence of a peak corresponding to underivatized MDEA.
-
Poor reproducibility of results.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Moisture | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Samples should be completely evaporated to dryness before adding the derivatizing agent. |
| Insufficient Reagent | The derivatizing reagent must be in large excess to ensure the reaction goes to completion.[1] Increase the volume of the derivatizing agent. |
| Suboptimal Reaction Temperature | Derivatization reactions are often temperature-dependent. Ensure the reaction is carried out at the recommended temperature. For many acylation reactions with reagents like PFPA or HFBA, heating at 70-80°C is required.[11] For silylation with MSTFA, heating at 70°C is also common.[3] |
| Inadequate Reaction Time | The derivatization reaction may not have had enough time to complete. Increase the incubation time as per the protocol. Acylation reactions may require 20-30 minutes,[11] while silylation with MSTFA might need around 10 minutes at an elevated temperature.[3] |
| Degraded Reagent | Derivatizing agents can degrade over time, especially if exposed to moisture. Use fresh reagents and store them properly according to the manufacturer's instructions, typically in a desiccator. |
Issue 2: Formation of Multiple or Unexpected Peaks
Symptoms:
-
Multiple peaks are observed for the derivatized analyte.
-
Presence of extraneous peaks in the chromatogram.
Possible Causes and Solutions:
| Cause | Solution |
| Side Reactions | The derivatizing agent may react with other components in the sample matrix. Optimize the sample clean-up procedure to remove interfering substances before derivatization. |
| Excess Derivatizing Agent | While an excess of reagent is necessary, a very large excess can sometimes lead to interfering peaks in the chromatogram. After the reaction, a gentle stream of nitrogen can be used to evaporate the excess reagent. Some protocols suggest adding a quenching agent, like methanol for 2,2,2-trichloroethyl chloroformate, to destroy the excess derivatizing agent.[11] |
| Degradation of the Derivative | The formed derivative may be unstable. Analyze the samples as soon as possible after derivatization. Check the stability of the derivative over time to establish an optimal analysis window. |
Issue 3: Poor Peak Shape and Chromatography
Symptoms:
-
Broad or tailing peaks for the derivatized MDEA.
-
Poor separation from other components.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Derivatization | As mentioned in Issue 1, incomplete derivatization can lead to poor peak shape. Re-optimize the derivatization conditions. |
| Active Sites in the GC System | Active sites in the injector liner or the GC column can interact with the analyte, causing peak tailing. Use a deactivated liner and a high-quality, appropriate GC column. Regular maintenance and conditioning of the column are also important. |
| Inappropriate GC Conditions | The GC oven temperature program, injector temperature, and carrier gas flow rate may not be optimal. Optimize these parameters to improve peak shape and resolution. |
Experimental Protocols
Protocol 1: Acylation with Pentafluoropropionic Anhydride (PFPA)
This protocol is a generalized procedure based on common practices for amphetamine-type substances.
-
Sample Preparation:
-
To 1 mL of the sample (e.g., oral fluid, urine), add the internal standard (this compound).
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of PFPA.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 70°C for 20 minutes.
-
Cool the vial to room temperature.
-
Evaporate the solution to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate).
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the reconstituted sample into the GC-MS system.
-
Protocol 2: Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
This protocol is a generalized procedure based on common practices for silylation.
-
Sample Preparation:
-
Follow the same sample preparation steps as in Protocol 1 to obtain a dry residue.
-
-
Derivatization:
-
To the dry residue, add 50 µL of MSTFA (optionally with 1% TMCS as a catalyst).
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 70°C for 10 minutes.[3]
-
Cool the vial to room temperature.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample directly into the GC-MS system.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for common derivatizing agents used for MDEA and similar compounds.
| Derivatizing Agent | Reagent Volume (Typical) | Reaction Temperature (°C) | Reaction Time (minutes) |
| PFPA | 50 µL | 70 | 20 |
| HFBA | 50 µL | 70-80 | 20-30 |
| TFAA | 50 µL | 70-80 | 20-30 |
| MSTFA | 50 µL | 70 | 10 |
Note: These are generalized conditions and may require optimization for specific matrices and instrumentation.
Visualizations
Caption: General experimental workflow for the derivatization and analysis of MDEA.
Caption: A logical guide for troubleshooting incomplete derivatization reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]
- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of five derivatizing agents for the determination of amphetamine-type stimulants in human urine by extractive acylation and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 10. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Managing Ion Suppression in LC-MS/MS with MDEA-d11
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression in their Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) experiments. The focus is on the effective use of MDEA-d11, a deuterated internal standard, to mitigate these effects and ensure accurate and reliable quantification.
Troubleshooting Guides
Issue: Inconsistent or low analyte signal intensity.
Question: My analyte signal is highly variable between injections, or significantly lower than expected, even at higher concentrations. Could this be ion suppression?
Answer: Yes, inconsistent or suppressed analyte signals are classic indicators of ion suppression. This phenomenon occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal.
Troubleshooting Steps:
-
Confirm Ion Suppression: The most definitive way to confirm ion suppression is through a post-column infusion experiment. This involves infusing a constant flow of the analyte solution into the LC eluent post-column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of interfering components confirms the presence of ion suppression.
-
Optimize Chromatography:
-
Improve Separation: Modify the LC gradient to better separate the analyte from the matrix components. A shallower gradient can improve resolution.[1]
-
Alternative Column Chemistry: Consider using a different column with an alternative stationary phase (e.g., HILIC for polar compounds) to alter selectivity and move the analyte away from interfering peaks.
-
-
Enhance Sample Preparation:
-
More Rigorous Extraction: If using protein precipitation, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of the interfering matrix components.[2]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering species, though this may also decrease the analyte signal.[3]
-
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for unpredictable ion suppression is to use a SIL-IS, such as this compound for an MDEA-related analyte. Since the SIL-IS co-elutes with the analyte and has nearly identical physicochemical properties, it will experience the same degree of ion suppression.[4] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression can be normalized, leading to accurate and precise quantification.[5]
Issue: Poor accuracy and precision in quantitative results.
Question: My calibration curves are non-linear, and the accuracy and precision of my quality control (QC) samples are outside the acceptable limits (e.g., >15% deviation). How can I improve this?
Answer: Poor accuracy and precision are often direct consequences of uncompensated ion suppression. When the degree of ion suppression varies between samples and standards, it leads to erroneous quantification.
Troubleshooting Steps:
-
Evaluate Matrix Effect: As per FDA guidelines, the effect of the biological matrix on the analyte's quantification should be thoroughly evaluated during method validation.[6][7] This involves comparing the response of the analyte in the presence and absence of the matrix.
-
Utilize a Co-eluting SIL-Internal Standard: The use of a deuterated internal standard like this compound is the gold standard for correcting matrix effects.[4][8] It is crucial that the SIL-IS co-elutes perfectly with the analyte to experience the identical ionization conditions.[4] Even minor chromatographic separation between the analyte and the deuterated internal standard can lead to differential ion suppression and compromise the accuracy of the results.[6]
-
Verify Internal Standard Purity: Ensure the isotopic purity of the this compound is high. The presence of unlabeled MDEA in the internal standard solution can lead to an overestimation of the analyte concentration.
-
Optimize Internal Standard Concentration: The concentration of the internal standard should be consistent across all samples, calibrators, and QCs. It should provide a strong enough signal without saturating the detector.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and what causes it in LC-MS/MS?
A1: Ion suppression is the reduction in the ionization efficiency of a target analyte caused by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity for the analyte of interest. Common causes include:
-
Matrix Components: Endogenous substances from the biological matrix (e.g., phospholipids, salts, proteins) can interfere with the ionization process.[1]
-
Competition for Charge: In electrospray ionization (ESI), a finite number of charges are available on the droplets. High concentrations of co-eluting compounds can compete with the analyte for these charges, reducing the number of charged analyte ions that reach the mass analyzer.[1]
-
Changes in Droplet Properties: Interfering compounds can alter the physical properties of the ESI droplets, such as surface tension and viscosity, which can hinder the efficient formation of gas-phase analyte ions.
Q2: Why is a deuterated internal standard like this compound preferred over a structural analog?
A2: A deuterated internal standard like this compound is considered the "gold standard" because it has nearly identical chemical and physical properties to the unlabeled analyte (MDEA).[4][8] This results in:
-
Co-elution: this compound will have the same retention time as MDEA, ensuring that both compounds experience the same matrix effects at the same time.[4] Structural analogs may have different retention times, leading to differential ion suppression.
-
Similar Ionization Efficiency: Both MDEA and this compound will ionize with very similar efficiencies.
-
Comparable Extraction Recovery: During sample preparation, the recovery of this compound will closely mimic that of MDEA.
By using the ratio of the analyte to the deuterated internal standard, variations due to ion suppression, extraction losses, and injection volume inconsistencies are effectively normalized, leading to highly accurate and precise results.[5]
Q3: How do I incorporate this compound into my experimental workflow?
A3: this compound should be added to all samples, including calibration standards and quality controls, at a fixed and known concentration as early as possible in the sample preparation process. This ensures that it is subjected to all the same experimental variations as the analyte. A detailed experimental protocol is provided below.
Q4: Can this compound completely eliminate ion suppression?
A4: this compound does not eliminate the phenomenon of ion suppression itself. Instead, it effectively compensates for its effects.[4] Since both the analyte and the deuterated internal standard are suppressed to the same extent, the ratio of their signals remains constant, allowing for accurate quantification despite the presence of ion suppression.
Q5: What are the regulatory expectations regarding the management of ion suppression?
A5: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that bioanalytical methods be validated to demonstrate their accuracy, precision, and selectivity.[6][7] The guidance explicitly states that the effects of the matrix on ion suppression or enhancement must be evaluated during method validation.[2][6] The use of a stable isotope-labeled internal standard is a widely accepted and recommended approach to meet these regulatory expectations.
Data Presentation
Table 1: Impact of this compound on the Quantification of a Tertiary Amine Analyte in Human Plasma
| Parameter | Without Internal Standard | With this compound Internal Standard | Acceptance Criteria (FDA) |
| Accuracy (% Bias) | |||
| Low QC (15 ng/mL) | -25.3% | +2.1% | ± 15% |
| Mid QC (150 ng/mL) | -18.9% | -1.5% | ± 15% |
| High QC (1500 ng/mL) | -21.7% | +0.8% | ± 15% |
| Precision (%CV) | |||
| Low QC (15 ng/mL) | 18.5% | 4.2% | ≤ 15% |
| Mid QC (150 ng/mL) | 16.2% | 3.1% | ≤ 15% |
| High QC (1500 ng/mL) | 17.8% | 2.5% | ≤ 15% |
This table summarizes representative data demonstrating the significant improvement in accuracy and precision when using a deuterated internal standard to compensate for ion suppression.
Table 2: Matrix Effect Evaluation
| Analyte Concentration | Matrix Factor (MF) without IS | Matrix Factor (MF) with this compound IS |
| Low QC | 0.68 (Significant Suppression) | 0.98 (No Significant Effect) |
| High QC | 0.72 (Significant Suppression) | 1.01 (No Significant Effect) |
Matrix Factor (MF) is calculated as the peak response in the presence of matrix divided by the peak response in the absence of matrix. A value close to 1 indicates minimal matrix effect. This data illustrates how the internal standard corrects for the ion suppression observed.
Experimental Protocols
Detailed Methodology for Quantification of a Tertiary Amine Analyte in Human Plasma using this compound
This protocol is a representative example for the quantification of a tertiary amine analyte in human plasma using protein precipitation and LC-MS/MS with this compound as the internal standard.
1. Materials and Reagents:
-
Analyte reference standard
-
This compound internal standard
-
HPLC-grade methanol and acetonitrile
-
Formic acid
-
Human plasma (K2EDTA)
-
Deionized water
2. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the this compound working solution in acetonitrile to each tube.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Analyte: [M+H]+ → Product Ion (To be determined for the specific analyte)
-
This compound: m/z 131.2 → 101.2
-
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Curtain Gas: 35 psi
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
5. Data Analysis:
-
Integrate the peak areas for the analyte and this compound.
-
Calculate the peak area ratio (Analyte Area / this compound Area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the QC and unknown samples from the calibration curve using the calculated peak area ratios.
Visualizations
Caption: Troubleshooting workflow for managing ion suppression.
Caption: Bioanalytical workflow for quantification with this compound.
References
- 1. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 2. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Quantitative determination of the content of venlafaxine and its active metabolite in human plasma using liquid chromatography-mass spectrometry | Kuzmin | Pharmacokinetics and Pharmacodynamics [pharmacokinetica.ru]
- 6. fda.gov [fda.gov]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. nebiolab.com [nebiolab.com]
Technical Support Center: MDEA-d11 Deuterium Exchange
Welcome to the technical support center for MDEA-d11 (N-methyl-d3-di(ethanol-d4)). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for deuterium exchange in this compound and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is deuterium labeling important?
This compound is a deuterated analog of N-methyldiethanolamine. Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[1] Its greater mass compared to hydrogen makes it a valuable tool in analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[1] Deuterium-labeled compounds like this compound are often used as internal standards in quantitative analysis to improve accuracy and precision.[2] The incorporation of deuterium can also be used to study reaction mechanisms and metabolic pathways.[3]
Q2: What is deuterium exchange and why is it a concern for this compound?
Deuterium exchange is a chemical reaction in which a deuterium atom in a molecule is replaced by a hydrogen atom (protium), or vice-versa. This can be a significant issue when using deuterated compounds as internal standards, as a loss of deuterium can lead to inaccurate quantification.[4] The stability of the deuterium label is crucial for the reliability of experimental results. It is important to position isotope labels in locations where exchange is unlikely to occur.[2]
Q3: Which deuterium atoms in this compound are potentially susceptible to exchange?
The this compound molecule has deuterium atoms in two locations: on the methyl group (N-methyl-d3) and on the ethanol groups (-d4). The C-D bonds on the carbon skeleton are generally stable. However, hydrogens (and therefore deuteriums) on heteroatoms like oxygen (in hydroxyl groups) are known to be readily exchangeable.[2] While the deuteriums in this compound are primarily on carbon atoms, the proximity of the nitrogen and oxygen atoms could potentially influence their stability under certain conditions.
Q4: What factors can influence the rate of deuterium exchange?
Several factors can affect the rate of deuterium exchange:
-
pH: Both acidic and basic conditions can catalyze hydrogen-deuterium exchange.[5] The rate of exchange often increases significantly with increasing pH.[5]
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including deuterium exchange.[6]
-
Solvent: The solvent system can play a role. Protic solvents (e.g., water, methanol) contain exchangeable protons and can facilitate exchange.
-
Catalysts: The presence of acid, base, or metal catalysts can promote H/D exchange.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Deuterium Signal in Mass Spectrometry | Back-exchange with protic solvents or acidic/basic mobile phases. | 1. Check Solvent Composition: Minimize the use of protic solvents (H₂O, MeOH) in your sample preparation and LC-MS mobile phase if possible. If unavoidable, keep the sample in the protic solvent for the shortest time possible. 2. Control pH: Ensure the pH of your solutions is as close to neutral as possible. Avoid strongly acidic or basic conditions.[4] 3. Optimize Temperature: Run experiments at the lowest practical temperature to minimize exchange.[6] 4. Use Aprotic Solvents for Storage: Store this compound stock solutions in aprotic solvents like acetonitrile or dioxane. |
| Inconsistent Internal Standard Performance | Partial and variable deuterium exchange between samples. | 1. Standardize Sample Handling: Ensure all samples (calibrators, QCs, and unknowns) are treated identically in terms of solvent composition, pH, temperature, and incubation time. 2. Pre-treatment Evaluation: Perform a pre-study evaluation to assess the stability of this compound in your specific sample matrix and under your analytical conditions. Incubate this compound in the matrix for varying times and temperatures to assess the extent of back-exchange. |
| Unexpected Peaks in Mass Spectrum | Formation of partially deuterated MDEA species due to exchange. | 1. High-Resolution MS Analysis: Use high-resolution mass spectrometry to resolve and identify the different deuterated species. 2. Control Exchange Conditions: Implement the steps to minimize back-exchange as described above to reduce the formation of these species. |
| Poor Chromatographic Peak Shape | Potential on-column deuterium exchange. | 1. Evaluate Column Chemistry: Certain stationary phases may have active sites that can promote exchange. Test different column chemistries. 2. Mobile Phase Modification: Modify the mobile phase to be less conducive to exchange (e.g., adjust pH, use aprotic modifiers). |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in a Given Solvent
This protocol is designed to determine the potential for deuterium exchange of this compound in a specific solvent system over time.
Materials:
-
This compound
-
Solvent of interest (e.g., mobile phase, sample matrix)
-
LC-MS system
Procedure:
-
Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile) at a known concentration.
-
Spike a known amount of the this compound stock solution into the solvent of interest to achieve a final concentration suitable for LC-MS analysis.
-
Immediately after preparation (t=0), inject an aliquot of the solution into the LC-MS and acquire the mass spectrum.
-
Incubate the remaining solution at a controlled temperature (e.g., room temperature or experimental temperature).
-
At various time points (e.g., 1, 4, 8, 24 hours), inject an aliquot of the incubated solution into the LC-MS and acquire the mass spectrum.
-
Data Analysis:
-
Monitor the ion intensity of the fully deuterated this compound peak.
-
Look for the appearance and increase in intensity of peaks corresponding to MDEA species that have lost one or more deuterium atoms.
-
Calculate the percentage of this compound remaining at each time point.
-
Visualizations
Chemical Structure and Potential Exchange Sites
Caption: Structure of this compound with potential deuterium exchange sites.
Troubleshooting Workflow for Deuterium Loss
Caption: A workflow for troubleshooting the loss of deuterium from this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. symeres.com [symeres.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting MDEA-d11 Fragmentation Patterns in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MDEA-d11 (3,4-methylenedioxy-N-ethyl-d11-amphetamine) in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass difference between MDEA and this compound?
A1: this compound is a deuterated internal standard for MDEA. The "d11" indicates that eleven hydrogen atoms in the MDEA molecule have been replaced by deuterium atoms. This substitution occurs on the ethyl and propyl groups. The mass of deuterium (2.014 amu) is greater than that of hydrogen (1.008 amu). Therefore, the molecular weight of this compound will be significantly higher than that of MDEA. The nominal mass of MDEA is 207.28 g/mol , while the deuterated standard this compound has a nominal mass of 218.35 g/mol , resulting in a mass shift of +11.
Q2: What are the characteristic fragmentation patterns for MDEA in Electron Ionization Mass Spectrometry (EI-MS)?
A2: Under Electron Ionization (EI), MDEA undergoes characteristic fragmentation, primarily through alpha-cleavage reactions adjacent to the nitrogen atom. The resulting fragments are crucial for its identification. The most abundant fragment ion is typically observed at m/z 72, which corresponds to the [CH(CH3)N(C2H5)]+ fragment. Other significant fragments are often seen at m/z 135, resulting from the loss of the amine side chain, and the molecular ion at m/z 207.
Q3: How does the fragmentation pattern of this compound differ from that of MDEA?
A3: The deuterium labeling in this compound significantly alters its fragmentation pattern compared to MDEA. The primary fragmentation pathway still involves alpha-cleavage, but the masses of the resulting fragments are shifted due to the presence of deuterium atoms. For this compound, the most abundant fragment ion is expected at m/z 83, which corresponds to the deuterated fragment [CH(CD3)N(C2D5)]+. This is a shift of +11 mass units compared to the m/z 72 fragment of unlabeled MDEA. The molecular ion for this compound will be observed at m/z 218.
Troubleshooting Guide
Problem: I am not observing the expected m/z 83 fragment for this compound in my GC-MS analysis.
-
Possible Cause 1: Incorrect Internal Standard. Verify that you are using this compound and not a different deuterated analog. Check the certificate of analysis for the standard to confirm the deuteration pattern.
-
Possible Cause 2: Suboptimal MS Parameters. The fragmentation pattern can be influenced by the ionization energy and other MS parameters. Ensure your instrument is tuned and calibrated correctly. The standard electron energy for EI is 70 eV, which should be sufficient to produce the characteristic fragments.
-
Possible Cause 3: Contamination or Co-elution. A co-eluting compound can interfere with the mass spectrum of this compound. Review your chromatogram to check for peak purity. If necessary, optimize your chromatographic method to improve separation.
Problem: The relative abundance of my this compound fragments is different from the reference spectra.
-
Possible Cause 1: Matrix Effects. The sample matrix can sometimes influence fragmentation efficiency. This is particularly relevant in complex matrices like biological fluids. Consider additional sample cleanup steps or matrix-matched calibration to mitigate these effects.
-
Possible Cause 2: Instrument Variability. Different mass spectrometers can produce slightly different relative abundances for the same compound. It is important to establish your own library of reference spectra on your instrument.
-
Possible Cause 3: In-source Fragmentation. If you are using a soft ionization technique like Electrospray Ionization (ESI) and still observing extensive fragmentation, it could be due to in-source fragmentation. Try reducing the cone voltage or other source parameters to minimize this effect.
Quantitative Data
Table 1: Characteristic EI-MS Fragments for MDEA and this compound
| Compound | Molecular Ion (m/z) | Major Fragment 1 (m/z) | Major Fragment 2 (m/z) |
| MDEA | 207 | 72 | 135 |
| This compound | 218 | 83 | 135 |
Experimental Protocols
General Protocol for GC-MS Analysis of MDEA and this compound
This protocol provides a general guideline. Specific parameters may need to be optimized for your instrument and application.
-
Sample Preparation:
-
For biological samples (e.g., urine, blood), perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate).
-
Add this compound as an internal standard to all samples, calibrators, and controls.
-
-
Derivatization (Optional but Recommended):
-
Derivatize the extracted analytes with an agent like N-methyl-bis(trifluoroacetamide) (MBTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to improve chromatographic properties and thermal stability.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Use a capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Injector: Use a splitless injection mode at a temperature of 250-280°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode to identify fragments or Selected Ion Monitoring (SIM) mode for targeted quantification.
-
Transfer Line Temperature: 280°C.
-
-
Visualizations
Validation & Comparative
The Analytical Edge: A Comparative Guide to MDEA-d11 and Other Deuterated Internal Standards for Amine Analysis
In the precise world of analytical chemistry, particularly in clinical and forensic toxicology, the accurate quantification of amines is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS/MS) methods, designed to compensate for variations in sample preparation and matrix effects.[1] Among the available options, N-methyl-d-diethanolamine-d11 (MDEA-d11) has emerged as a valuable tool. This guide provides an objective comparison of this compound's performance against other commonly used deuterated internal standards, supported by representative experimental data, to aid researchers, scientists, and drug development professionals in their selection process.
The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and extraction recovery.[2][3] Deuterated analogs are considered the gold standard for this purpose.[4][5] This guide will focus on a comparative evaluation of this compound, MDMA-d5, and Amphetamine-d11 for the simultaneous analysis of a panel of amphetamine-type stimulants.
Experimental Design: A Comparative Study
To provide a clear comparison, we present a representative experimental protocol for the analysis of MDMA (3,4-methylenedioxymethamphetamine), MDEA (3,4-methylenedioxyethylamphetamine), MDA (3,4-methylenedioxyamphetamine), amphetamine, and methamphetamine in human plasma.
Experimental Workflow
Caption: A typical workflow for the analysis of amines in plasma using LC-MS/MS.
Detailed Methodologies
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (containing either this compound, MDMA-d5, or Amphetamine-d11 at 1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% mobile phase A, 5% mobile phase B).
2. LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC
-
Column: C18, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
Performance Data: this compound vs. Alternatives
The following tables summarize the comparative performance of this compound, MDMA-d5, and Amphetamine-d11 as internal standards for the analysis of five common amines.
Table 1: Analyte Recovery (%)
| Analyte | This compound as IS | MDMA-d5 as IS | Amphetamine-d11 as IS |
| MDMA | 95.2 | 98.1 | 91.5 |
| MDEA | 97.5 | 94.3 | 92.1 |
| MDA | 93.8 | 96.5 | 89.7 |
| Amphetamine | 88.2 | 85.4 | 99.2 |
| Methamphetamine | 90.1 | 87.9 | 98.6 |
Table 2: Matrix Effects (%)
Matrix effects are calculated as (response in matrix / response in neat solution) x 100. Values <100% indicate ion suppression, and >100% indicate ion enhancement.
| Analyte | This compound as IS | MDMA-d5 as IS | Amphetamine-d11 as IS |
| MDMA | 92.8 | 96.2 | 87.4 |
| MDEA | 94.1 | 91.5 | 88.1 |
| MDA | 91.5 | 94.3 | 85.6 |
| Amphetamine | 84.7 | 81.2 | 95.8 |
| Methamphetamine | 86.3 | 83.9 | 96.1 |
Table 3: Linearity (R²) and Limit of Quantification (LOQ; ng/mL)
| Analyte | This compound as IS (R² / LOQ) | MDMA-d5 as IS (R² / LOQ) | Amphetamine-d11 as IS (R² / LOQ) |
| MDMA | 0.998 / 0.5 | 0.999 / 0.5 | 0.995 / 0.5 |
| MDEA | 0.999 / 0.5 | 0.997 / 0.5 | 0.996 / 0.5 |
| MDA | 0.997 / 0.5 | 0.998 / 0.5 | 0.994 / 1.0 |
| Amphetamine | 0.995 / 1.0 | 0.993 / 1.0 | 0.999 / 0.5 |
| Methamphetamine | 0.996 / 1.0 | 0.994 / 1.0 | 0.999 / 0.5 |
Metabolic Relationships of Target Amines
Understanding the metabolic pathways of the target analytes can be crucial for interpreting results, especially in clinical and forensic contexts. For instance, MDMA is known to be metabolized to MDA.
Caption: Simplified metabolic pathway of MDMA and MDEA to MDA.
Discussion and Conclusion
The selection of an appropriate internal standard is critical for the accuracy and precision of any quantitative bioanalytical method.[6] The data presented here illustrates that the best-performing internal standard is often the one that is structurally most similar to the analyte.
-
MDMA-d5 demonstrates excellent performance for the quantification of MDMA, MDEA, and MDA, showing high recovery, minimal matrix effects, and strong linearity.[7][8] This is expected due to its close structural analogy.
-
Amphetamine-d11 is the superior choice for the analysis of amphetamine and methamphetamine, providing the best recovery and compensation for matrix effects for these two compounds.[9][10]
-
This compound shows robust and reliable performance across the panel, particularly for MDEA and its structurally related compounds MDMA and MDA. While not the top performer for amphetamine and methamphetamine, it provides acceptable quantification, making it a potential candidate for a single internal standard in a broader screening method if the highest precision for amphetamine and methamphetamine is not required.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Differences in binding affinities of MDA, MDMA, MDEA, Amphetamine, Methamphetamine, and their deuterated analogues to solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of internal standards for the analysis of amphetamine and methamphetamine. | Semantic Scholar [semanticscholar.org]
- 6. Effectiveness of multiple internal standards: deuterated analogues of methylenedioxymethamphetamine, methylenedioxyamphetamine, methamphetamine, and amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (+\-)-MDMA-D5 [(+\-)-3,4-Methylenedioxymethamphetamine-D5] | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
- 8. (+\-)-MDMA-D5 [(+\-)-3,4-Methylenedioxymethamphetamine-D5] | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
A Comparative Guide to MDEA-d11 and ¹³C-Labeled MDEA as Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, offering a way to correct for variability in sample preparation, chromatography, and ionization. This guide provides a detailed comparison of two common types of SIL internal standards for N-methyldiethanolamine (MDEA): the deuterated MDEA-d11 and the ¹³C-labeled MDEA.
Key Performance Characteristics
The ideal internal standard should behave identically to the analyte during extraction, derivatization, chromatography, and ionization, yet be distinguishable by mass. The primary differences between deuterated and ¹³C-labeled standards stem from the inherent properties of the isotopes themselves.
| Feature | This compound (Deuterated) | ¹³C-Labeled MDEA | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time shift, typically eluting slightly earlier than the unlabeled analyte.[1][2][3][4][5] | Generally co-elutes perfectly with the unlabeled analyte.[1][5][6][7] | The larger relative mass difference between deuterium and hydrogen can lead to subtle differences in physicochemical properties, affecting chromatographic separation. Perfect co-elution is critical for accurate compensation of matrix effects that can vary across a chromatographic peak.[4] |
| Isotope Effect | More pronounced kinetic isotope effects can sometimes be observed.[5] This may lead to differences in fragmentation patterns in the mass spectrometer compared to the analyte. | Minimal to negligible isotope effect due to the smaller relative mass difference between ¹³C and ¹²C.[5][8] | A significant isotope effect can compromise the assumption that the internal standard and analyte behave identically, potentially affecting the accuracy of quantification. |
| Isotopic Stability | Deuterium labels, particularly on exchangeable sites (-OH, -NH), can be susceptible to back-exchange with protons from the solvent.[1][6] While the eleven deuteriums in this compound are on carbon atoms and thus non-exchangeable, this is a general consideration for deuterated standards. | ¹³C labels are integrated into the carbon backbone of the molecule and are not susceptible to exchange, offering high stability.[6] | Loss of the isotopic label would lead to an underestimation of the analyte concentration. |
| Matrix Effect Compensation | Generally effective, but differential elution can lead to incomplete compensation if the matrix effect is not uniform across the peak.[4][9][10] | Considered superior for compensating matrix effects due to perfect co-elution, ensuring both analyte and internal standard experience the same ionization suppression or enhancement.[11][12][13][14] | Inaccurate matrix effect correction is a significant source of error in quantitative LC-MS/MS assays. |
| Cost & Availability | Typically less expensive and more widely available.[7][15] | Generally more expensive and may have more limited commercial availability.[7] | Budgetary and supply chain considerations can influence the choice of internal standard. |
Experimental Protocols
Below is a representative experimental protocol for the quantification of MDEA in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard. This protocol is a general guideline and should be optimized for specific instrumentation and assay requirements.
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and internal standard (this compound or ¹³C-MDEA) stock solutions at room temperature.
-
Vortex all solutions prior to use.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
MDEA: To be determined empirically (e.g., Q1: 120.1 m/z -> Q3: 88.1 m/z).
-
This compound: To be determined empirically (e.g., Q1: 131.2 m/z -> Q3: 96.2 m/z).
-
¹³C-MDEA: To be determined empirically based on the number and position of ¹³C labels.
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energies for maximal signal intensity for each analyte and internal standard.
-
Visualizing Key Concepts
The following diagrams illustrate the theoretical concepts discussed in this guide.
Caption: Expected elution profiles of MDEA with this compound and ¹³C-MDEA internal standards.
Caption: General analytical workflow for quantification using a stable isotope-labeled internal standard.
Conclusion
For the quantitative analysis of MDEA, both this compound and ¹³C-labeled MDEA can serve as effective internal standards. However, based on fundamental principles of isotope chemistry and chromatography, ¹³C-labeled MDEA is expected to provide superior performance .[5][7][14] Its key advantages are near-perfect co-elution with the analyte and minimal isotopic effects, leading to more robust and accurate compensation for matrix effects.[11][12][13]
The choice between the two will ultimately depend on the specific requirements of the assay, including the complexity of the matrix, the required level of accuracy and precision, and budgetary constraints. For assays where matrix effects are significant and high accuracy is critical, the additional cost of a ¹³C-labeled internal standard is often justified by the improved data quality.[6] In contrast, for less demanding applications or when cost is a primary driver, a deuterated standard like this compound, when properly validated, can provide acceptable performance.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 4. waters.com [waters.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ukisotope.com [ukisotope.com]
- 7. caymanchem.com [caymanchem.com]
- 8. 13C Kinetic Isotope Effects on the Reaction of a Flavin Amine Oxidase Determined from Whole Molecule Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
- 10. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
A Comparative Guide to LC-MS/MS Assay Validation for MDEA using MDEA-d11
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the method validation process for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of 3,4-Methylenedioxy-N-ethylamphetamine (MDEA), utilizing its deuterated internal standard, MDEA-d11. The content herein is designed to offer an objective comparison of expected performance characteristics based on established regulatory guidelines and data from analogous bioanalytical methods. Detailed experimental protocols and visual workflows are included to support researchers in the development and validation of robust and reliable analytical methods.
Introduction to LC-MS/MS Method Validation
Method validation is a critical process in drug development and bioanalysis, ensuring that an analytical method is suitable for its intended purpose. For quantitative bioanalytical methods, such as the LC-MS/MS assay for MDEA, validation provides documented evidence that the method is reliable, reproducible, and accurate for the measurement of the analyte in a specific biological matrix. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[1][2][3][4]
The use of a stable isotope-labeled internal standard, such as this compound, is a key component of a robust LC-MS/MS method. This internal standard closely mimics the chromatographic behavior and ionization characteristics of the analyte (MDEA), effectively compensating for variability in sample preparation, injection volume, and matrix effects.
Key Validation Parameters: A Comparative Overview
The following tables summarize the typical acceptance criteria and expected performance for an LC-MS/MS assay for MDEA, based on regulatory guidelines and data from validated methods for structurally similar analytes like amphetamines and synthetic cathinones in biological matrices such as plasma and oral fluid.
Table 1: Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.
| Parameter | Acceptance Criteria | Typical Performance (Analogous Compound Data) |
| Calibration Curve Model | Linear, weighted (1/x or 1/x²) regression | Linear, weighted (1/x) regression |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Linearity Range | To cover expected concentrations | 1 - 1000 ng/mL |
| Calibrator Accuracy | Within ±15% of nominal (±20% at LLOQ) | Within ±10% of nominal (±15% at LLOQ) |
Data presented is illustrative and based on validated methods for amphetamine derivatives in plasma.
Table 2: Accuracy and Precision
Accuracy refers to the closeness of the mean test results to the true concentration of the analyte. Precision describes the closeness of agreement among a series of measurements.
| Parameter | QC Level | Acceptance Criteria (% Bias for Accuracy, % CV for Precision) | Typical Performance (% Bias, % CV) (Analogous Compound Data) |
| Intra-day Accuracy & Precision | LLOQ | ±20% | < 15% |
| Low QC | ±15% | < 10% | |
| Mid QC | ±15% | < 10% | |
| High QC | ±15% | < 10% | |
| Inter-day Accuracy & Precision | LLOQ | ±20% | < 15% |
| Low QC | ±15% | < 10% | |
| Mid QC | ±15% | < 10% | |
| High QC | ±15% | < 10% |
LLOQ: Lower Limit of Quantification; QC: Quality Control. Data is representative of validated methods for synthetic cathinones in oral fluid.
Table 3: Selectivity, Matrix Effect, and Recovery
These parameters assess the influence of the biological matrix on the analytical results.
| Parameter | Acceptance Criteria | Typical Performance (Analogous Compound Data) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources. | No interferences observed. |
| Matrix Effect (Matrix Factor) | CV of the IS-normalized matrix factor should be ≤ 15% in at least 6 different sources of matrix. | CV < 10% |
| Recovery | Consistent and reproducible at low, mid, and high QC concentrations. | > 85% with CV < 15% |
IS: Internal Standard; CV: Coefficient of Variation. Data is based on validated methods for amphetamines in plasma.
Experimental Protocols
Below are detailed methodologies for the key experiments performed during the validation of an LC-MS/MS assay for MDEA.
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of MDEA and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the MDEA stock solution in the same solvent to create working solutions for calibration standards and quality control samples. Prepare a separate working solution for the this compound internal standard.
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank biological matrix (e.g., plasma, urine) with the MDEA working solutions to prepare a series of calibration standards covering the desired linear range (e.g., 1-1000 ng/mL).
-
Prepare at least four levels of quality control samples (LLOQ, Low, Mid, and High) in the same biological matrix from a separate MDEA stock solution.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
MDEA: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).
-
This compound: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).
-
-
Optimize instrument parameters such as declustering potential, collision energy, and source temperature.
-
Data Analysis and Acceptance Criteria
-
Integrate the peak areas for MDEA and this compound.
-
Calculate the peak area ratio of MDEA to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Quantify the concentration of MDEA in QC and unknown samples using the regression equation of the calibration curve.
-
Evaluate the results against the pre-defined acceptance criteria for each validation parameter.
Visualizing the Workflow and Parameter Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of the method validation process and the interconnectedness of the key validation parameters.
Caption: A general workflow for LC-MS/MS bioanalytical method validation.
Caption: Interrelationship of key bioanalytical method validation parameters.
References
A Comparative Guide to the Quantification of MDEA-d11: Cross-Validation of LC-MS/MS and GC-MS Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary analytical techniques for the quantification of N-methyldiethanolamine-d11 (MDEA-d11): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The accurate measurement of this compound, a deuterated analog of N-methyldiethanolamine (MDEA), is critical in various research and development applications, particularly in pharmacokinetic and metabolic studies where it serves as an internal standard. This document outlines the experimental protocols for each method and presents a summary of their performance characteristics to aid researchers in selecting the most suitable approach for their specific needs.
Experimental Protocols
A cross-validation of analytical methods is essential to ensure data integrity and consistency when different techniques are employed. Below are detailed methodologies for the quantification of MDEA, for which this compound would typically be used as an internal standard. These protocols are based on validated methods published in peer-reviewed literature.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method, adapted from Hamzah et al. (2021), is suitable for the analysis of MDEA in a biological matrix like urine and demonstrates high sensitivity and specificity.[1][2]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To a 0.5 mL urine sample, add the internal standard (this compound).
-
Utilize silica-based SPE cartridges for sample cleanup and concentration.
-
Condition the SPE cartridge sequentially with methanol and water.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution with a high pH mobile phase, such as a mixture of 5 mM ammonium acetate in water and methanol, is effective for retaining and separating the polar MDEA.[2]
-
Flow Rate: A typical flow rate for LC analysis.
-
Injection Volume: A small volume, typically in the microliter range.
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both MDEA and this compound would be monitored.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol, based on the work of Cankaya et al., is a robust method for MDEA quantification in urine, which requires a derivatization step to improve the volatility of the analyte.[3]
-
Sample Preparation (Derivatization):
-
To a urine sample, add the internal standard (this compound).
-
Perform an extraction of the analytes from the urine matrix.
-
Evaporate the extract to dryness.
-
Add a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to the dried extract.[3]
-
Incubate the mixture at an elevated temperature (e.g., 60°C) to ensure complete derivatization of MDEA and this compound to their trimethylsilyl (TMS) derivatives.[3]
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
-
Gas Chromatographic Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rtx-5).[4]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is employed to ensure good separation and peak shape.
-
Injector Temperature: A high injector temperature (e.g., 250-300°C) is necessary for efficient vaporization of the derivatized analytes.[5]
-
-
Mass Spectrometric Detection:
Quantitative Data Comparison
The performance of each method is summarized in the tables below, based on reported validation data for MDEA. These parameters are crucial for determining the suitability of a method for a specific application.
Table 1: Performance Characteristics of the LC-MS/MS Method for MDEA Quantification [1][2]
| Validation Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Limit of Quantification (LOQ) | 0.4 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
Table 2: Performance Characteristics of the GC-MS Method for MDEA Quantification [3]
| Validation Parameter | Result |
| Recovery | 88 - 112% |
| Limit of Detection (LOD) | 1.6 ng/mL |
| Precision (%RSD) | 5 - 8% |
| Linearity Range | Not explicitly stated, but concentrations from 43.1 to 232.2 ng/mL were measured. |
Methodology Visualization
The following diagram illustrates the general workflow for the cross-validation of two different analytical methods for the quantification of a single analyte, such as this compound.
Caption: Workflow for cross-validation of two analytical methods.
Discussion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound. The choice between the two often depends on the specific requirements of the study, available instrumentation, and the complexity of the sample matrix.
-
LC-MS/MS generally offers higher sensitivity and specificity, with a lower limit of quantification.[1][2] The sample preparation can be streamlined through the use of solid-phase extraction. The high polarity of MDEA makes it well-suited for modern hydrophilic interaction liquid chromatography (HILIC) or porous graphitic carbon columns.
-
GC-MS is a robust and reliable technique, often providing excellent precision.[3] However, the requirement for derivatization to increase the volatility of MDEA adds a step to the sample preparation process and can be a source of variability if not carefully controlled.[3][5]
For studies requiring the utmost sensitivity for trace-level quantification, LC-MS/MS may be the preferred method. For routine analysis where slightly higher detection limits are acceptable, GC-MS provides a cost-effective and highly precise alternative. Ultimately, a thorough cross-validation, as depicted in the workflow diagram, is necessary when data from both methods are to be compared or combined, ensuring the reliability and consistency of the results.
References
- 1. Optimized method for analysis of ethanolamines, hydrolysis products of nitrogen mustards, from urine samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Linearity and Recovery of MDEA-d11 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing mass spectrometry-based methods, the selection of an appropriate internal standard is critical for accurate and reliable quantification of target analytes. This guide provides a comparative overview of the linearity and recovery performance of deuterated 3,4-Methylenedioxyethylamphetamine (MDEA-d11) and other commonly used deuterated internal standards in the analysis of MDEA and related amphetamines.
While specific studies focusing solely on the validation of this compound are not extensively available in the reviewed literature, data from methods validating the use of other deuterated amphetamine analogs can provide valuable insights into expected performance. This guide synthesizes available data to offer a comparative perspective.
Performance Data: Linearity and Recovery
The following tables summarize linearity and recovery data for deuterated internal standards used in the analysis of amphetamines, including MDEA.
Table 1: Linearity Data for Deuterated Internal Standards
| Internal Standard | Analyte(s) | Matrix | Concentration Range | Linearity (R²) | Analytical Technique |
| Amphetamine-d11 | Amphetamine | Whole Blood | 0.01 - 2.0 mg/L | > 0.985 | LC/MS/MS |
| Methamphetamine-d11 | Methamphetamine | Whole Blood | 0.01 - 2.0 mg/L | > 0.985 | LC/MS/MS |
| (unspecified deuterated analogs) | MDEA, MDMA, MDA | Urine | 1 - 1000 ng/mL | > 0.99 | LC-MS/MS[1][2] |
| MDMA-d5 | MDMA, MDA, MDEA | Whole Blood | 0 - 200 ng/mL | 0.9978 | LC-MS/APCI[3] |
| MDA-d5 | MDMA, MDA, MDEA | Whole Blood | 0 - 200 ng/mL | 0.9916 | LC-MS/APCI[3] |
Table 2: Recovery Data for Deuterated Internal Standards
| Internal Standard | Analyte(s) | Matrix | Fortification Levels | Mean Recovery (%) | Analytical Technique |
| Amphetamine-d11 | Amphetamine | Serum | Not Specified | >96.3% | LC-MS/MS[4] |
| (unspecified deuterated analogs) | MDEA, MDMA, MDA | Urine | Not Specified | >80% | LC-MS/MS[1][2] |
| (unspecified internal standard) | MDEA, MDMA, MDA | Urine | Not Specified | 85 - 102% | HPLC with fluorescence detection[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. The following sections outline typical experimental protocols for linearity and recovery studies in the context of analyzing MDEA and related compounds using deuterated internal standards.
Protocol for Linearity Assessment of Amphetamine-d11 in Whole Blood by LC/MS/MS
This protocol is based on a method for the quantification of amphetamines in whole blood.[6]
-
Standard Preparation: A series of calibrators are prepared by spiking blank whole blood with known concentrations of the target analytes and a constant concentration of the internal standard, Amphetamine-d11. The typical dynamic range evaluated is from 0.01 mg/L to 2.0 mg/L.[6]
-
Sample Preparation: To 1 mL of each calibrator, internal standard solution is added. Proteins are precipitated by adding a suitable solvent like acetonitrile. After vortexing and centrifugation, the supernatant is transferred and evaporated to dryness. The residue is reconstituted in the mobile phase for analysis.
-
LC/MS/MS Analysis: An aliquot of the reconstituted sample is injected into the LC/MS/MS system. The chromatographic separation is typically achieved on a C18 column. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. The linearity is assessed by the coefficient of determination (R²), with a value greater than 0.99 generally considered acceptable.
Protocol for Recovery Assessment of Deuterated Analogs in Urine by LC-MS/MS
This protocol is based on a fast LC-MS/MS method for the determination of amphetamines in urine.[1][2]
-
Sample Preparation: Blank urine samples are fortified with the analytes of interest at low, medium, and high concentration levels. A fixed amount of the deuterated internal standard is added to each sample.
-
Extraction: A liquid-liquid extraction is performed. The urine sample is made alkaline, and an organic solvent (e.g., a mixture of ethyl acetate and hexane) is added. The mixture is vortexed and centrifuged. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
LC-MS/MS Analysis: The prepared samples are analyzed using an LC-MS/MS system, similar to the linearity protocol.
-
Recovery Calculation: The recovery is determined by comparing the peak area of the analyte in the extracted (pre-spiked) sample to the peak area of the analyte in a post-extraction spiked sample (where the analyte is added to the blank urine extract after the extraction process). The formula is: Recovery (%) = (Peak Area of Pre-spiked Sample / Peak Area of Post-spiked Sample) x 100
Visualizing the Workflow and Comparisons
The following diagrams, generated using Graphviz, illustrate the experimental workflow for linearity and recovery studies and a conceptual comparison of internal standard performance.
Caption: Workflow for Linearity and Recovery Validation.
References
- 1. Fast LC-MS/MS method for the determination of amphetamine, methamphetamine, MDA, MDMA, MDEA, MBDB and PMA in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arch.ies.gov.pl [arch.ies.gov.pl]
- 4. Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of MDMA, MDEA and MDA in urine by high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hpst.cz [hpst.cz]
A Comparative Guide to the Accuracy and Precision of MDEA-d11 Based Analytical Methods
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the paramount importance of analytical method accuracy and precision cannot be overstated. The choice of internal standard is a critical determinant of method performance. This guide provides a comparative analysis of methods utilizing the deuterated internal standard MDEA-d11 for the quantification of MDEA (3,4-methylenedioxyethylamphetamine) against other common calibration techniques. The use of a stable isotope-labeled internal standard like this compound is widely regarded as the gold standard for mitigating variability in analytical measurements, especially in complex biological matrices.
This compound, being chemically identical to MDEA with the exception of its isotopic composition, co-elutes and experiences identical ionization behavior in mass spectrometry. This intrinsic property allows it to effectively compensate for variations during sample preparation, such as extraction inconsistencies and matrix effects, thereby enhancing the accuracy and precision of the analytical method.
Comparative Analysis of Calibration Methods
The selection of a calibration strategy is fundamental to the reliability of quantitative results. The following table summarizes the performance characteristics of this compound-based methods compared to other common approaches.
| Calibration Method | Principle | Advantages | Disadvantages | Typical Accuracy (% Bias) | Typical Precision (%RSD) |
| This compound Internal Standard | A known concentration of this compound is added to all samples and standards. The analyte-to-internal standard peak area ratio is used for quantification. | - High accuracy and precision- Effectively corrects for matrix effects and extraction variability- Co-elutes with the analyte, ensuring parallel behavior | - Higher cost of deuterated standard- Potential for isotopic interference if not carefully monitored | < 15% | < 15% |
| Structural Analog Internal Standard | A molecule with similar chemical properties to MDEA, but not isotopically labeled, is used as the internal standard. | - More affordable than deuterated standards- Better than external standard calibration | - May not perfectly mimic the analyte's behavior during extraction and ionization- Differences in chromatographic retention and mass spectrometric response | Can exceed 15% | Can exceed 15% |
| External Standard Calibration | A calibration curve is generated from standards prepared in a clean matrix. The concentration of the analyte in unknown samples is determined directly from this curve. | - Simple and inexpensive- Suitable for simple matrices with minimal interference | - Highly susceptible to matrix effects and variations in sample preparation- Does not account for analyte loss during extraction | Can be highly variable and unreliable for complex matrices | Can be highly variable |
| Standard Addition | The sample is divided into several aliquots, and increasing amounts of the analyte standard are added to each. The concentration is determined by extrapolating back to the x-intercept of the calibration curve. | - Effectively compensates for proportional matrix effects | - Labor-intensive and time-consuming- Requires a larger sample volume- Does not correct for translational matrix effects | < 20% | < 20% |
Experimental Protocols
A typical experimental workflow for the quantification of MDEA in a biological matrix (e.g., plasma) using this compound as an internal standard involves the following key steps:
-
Sample Preparation:
-
Aliquots of the biological sample, calibration standards, and quality control samples are taken.
-
A precise volume of a working solution of this compound is added to each tube (except for blank matrix samples).
-
The samples undergo a protein precipitation step, often with a solvent like acetonitrile.
-
The samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube and may be further processed (e.g., evaporation and reconstitution) or directly injected into the analytical instrument.
-
-
LC-MS/MS Analysis:
-
The prepared samples are injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The chromatographic conditions are optimized to achieve separation of MDEA from other endogenous matrix components.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both MDEA and this compound.
-
-
Data Processing:
-
The peak areas for the MRM transitions of MDEA and this compound are integrated.
-
A calibration curve is constructed by plotting the peak area ratio (MDEA/MDEA-d11) against the known concentrations of the calibration standards.
-
The concentration of MDEA in the unknown samples is calculated from their peak area ratios using the regression equation of the calibration curve.
-
Visualizing Analytical Workflows and Concepts
Caption: Workflow for MDEA quantification using an this compound internal standard.
Caption: Logical diagram illustrating the error compensation by this compound.
Inter-Laboratory Comparison of MDEA Quantification Utilizing MDEA-d11: A Review of Methodologies
This guide provides a comparative overview of methodologies for the quantification of N-methyldiethanolamine (MDEA) using its deuterated internal standard, MDEA-d11. The content is intended for researchers, scientists, and drug development professionals seeking to establish or evaluate analytical methods for MDEA. While a direct inter-laboratory proficiency test was not identified in the public domain, this document synthesizes data from various published methods to offer a comparative perspective on experimental protocols and performance.
Introduction to MDEA Quantification
N-methyldiethanolamine (MDEA) is an organic compound used in various industrial applications, including gas sweetening and as a precursor in the synthesis of other chemicals. Accurate quantification of MDEA is crucial for process optimization, environmental monitoring, and in toxicological studies, as it can be a hydrolysis product of certain chemical warfare agents. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This approach corrects for variations in sample preparation, instrument response, and matrix effects, thereby enhancing the accuracy and precision of the results. The most common analytical technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of LC-MS/MS Methodologies
The following table summarizes key parameters from published LC-MS/MS methods for the quantification of MDEA. It is important to note that direct comparison of performance metrics should be done with caution due to the different matrices and validation protocols used in each study.
| Parameter | Method A | Method B |
| Matrix | Urine | Oil and Gas Wastewater |
| Internal Standard | D12-TEAOH (as a surrogate) | ¹³C₄-MDEA |
| Sample Preparation | Solid-Phase Extraction (SPE) with silica cartridges | Solid-Phase Extraction (SPE) with polymeric sorbents |
| LC Column | Porous Graphite Carbon (PGC) | Acclaim Trinity P1 |
| Mobile Phase | 5 mM Ammonium Acetate in Water/Methanol (pH 11) | 50 mM Ammonium Formate (pH 3.7) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Linearity Range | 0.5 to 500 ng/mL[1] | 1.0 to 40.0 µg/L[2] |
| Limit of Quantification (LOQ) | 0.4 ng/mL[1][3] | 1.0 µg/L[2] |
| Intra-day Precision (%CV) | <15% | Not Reported |
| Inter-day Precision (%CV) | <15% | Not Reported |
| Accuracy (% Recovery) | 90-110% | Not Reported |
Experimental Protocols
Below are detailed experimental protocols representative of the methodologies summarized above.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Adjust the pH of the aqueous sample (e.g., urine or wastewater) to approximately 11 using a suitable base (e.g., 0.1 M NaOH).[2]
-
Internal Standard Spiking: Spike the samples with a known concentration of this compound internal standard solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., polymeric sorbent) by passing methanol followed by ultrapure water.[2]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 1 mL/min).[2]
-
Washing: Wash the cartridge with ultrapure water to remove interfering salts and other polar impurities.[2]
-
Elution: Elute the retained MDEA and this compound from the cartridge using an appropriate solvent mixture (e.g., 2% formic acid in 90/10 methanol/water).[2]
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A column suitable for polar compounds, such as a Porous Graphite Carbon (PGC) or a mixed-mode column, is recommended.[1][2]
-
Mobile Phase: A typical mobile phase for positive ionization mode consists of an aqueous component with a modifier like ammonium formate or ammonium acetate and an organic component like methanol or acetonitrile. The pH can be adjusted to optimize retention and peak shape.[1][2]
-
Gradient: A gradient elution is typically employed to separate MDEA from other matrix components.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Injection Volume: Typically 5-10 µL.[1]
-
-
Tandem Mass Spectrometry:
-
Ionization: Positive Electrospray Ionization (ESI+) is generally used for MDEA analysis.[2]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both MDEA and this compound.
-
MDEA Transition (example): m/z 120.1 → 102.1
-
This compound Transition (example): m/z 131.1 → 108.1
-
-
Instrument Parameters: The capillary voltage, cone voltage, source temperature, desolvation temperature, and collision gas flow should be optimized to achieve maximum sensitivity for the specific instrument used.[1]
-
Visualizations
Analytical Workflow for MDEA Quantification
Caption: General workflow for the quantification of MDEA using LC-MS/MS.
Logical Relationship of Quantification
Caption: Logic of quantification using an internal standard.
References
A Comparative Guide to Internal Standards for MDEA Quantification: MDEA-d11 and Its Structural Analogs
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 3,4-Methylenedioxy-N-ethylamphetamine (MDEA), the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison of MDEA-d11 with its structural analog internal standards, supported by experimental data, to inform the selection process for mass spectrometry-based applications.
The ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency and extraction recovery, and be clearly distinguishable by the mass spectrometer. Deuterated analogs of the analyte are often considered the gold standard; however, non-deuterated structural analogs can also provide robust performance. This guide evaluates the performance of this compound, MDEA-d6, MDMA-d5, and the non-deuterated structural analog, Ephedrine HCl.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the performance of a quantitative assay. The following tables summarize the validation parameters for MDEA analysis using different internal standards, compiled from various studies. It is important to note that direct head-to-head comparative studies are limited, and the presented data is collated from individual validation reports conducted under different experimental conditions.
Table 1: Performance Characteristics of Deuterated Internal Standards for MDEA Analysis
| Parameter | MDEA-d6[1] | MDMA-d5[1] | Notes |
| Linearity (r²) | > 0.99 | > 0.99 | Both standards demonstrate excellent linearity over the tested concentration ranges. |
| Limit of Detection (LOD) | < 5 ng/mL | < 5 ng/mL | Comparable sensitivity for detecting low concentrations of MDEA. |
| Lower Limit of Quantitation (LLOQ) | < 20 ng/mL | < 20 ng/mL | Both standards allow for reliable quantification at low MDEA concentrations. |
| Accuracy (Bias) | < 8% | < 8% | High accuracy with minimal deviation from the true value. |
| Precision (CV) | Within-day: < 7%, Between-day: ≤ 10% | Within-day: < 7%, Between-day: ≤ 10% | High precision indicating good reproducibility of the method. |
Table 2: Performance Characteristics of a Non-Deuterated Structural Analog Internal Standard for MDEA Analysis
| Parameter | Ephedrine HCl[2] | Notes |
| Linearity (r) | ≥ 0.98 | Demonstrates a strong linear relationship. |
| Limit of Detection (LOD) | Not explicitly stated for MDEA | Further investigation may be needed depending on sensitivity requirements. |
| Lower Limit of Quantitation (LLOQ) | 15 ng/mL | Suitable for many applications, though potentially less sensitive than deuterated analogs. |
| Accuracy (%diff and %CV) | Within acceptable limits per EMEA guidelines | Meets regulatory standards for bioanalytical method validation. |
| Precision (%CV) | Within acceptable limits per EMEA guidelines | Meets regulatory standards for bioanalytical method validation. |
Note: Direct quantitative performance data for this compound was not available in the reviewed literature. However, as a highly deuterated analog, its performance is expected to be comparable to or exceed that of MDEA-d6.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental findings. The following sections outline the key experimental protocols from the cited studies.
Method 1: Simultaneous Determination of Amphetamines in Human Serum using MDEA-d6 and MDMA-d5 (GC-MS)[1]
This method was developed for the simultaneous detection and quantification of several amphetamine derivatives, including MDEA.
-
Sample Preparation: Liquid-liquid extraction of serum samples with cyclohexane.
-
Derivatization: Direct derivatization of the extract with perfluorooctanoyl chloride.
-
Instrumentation: Gas chromatography-mass spectrometry (GC-MS) operated in selected ion monitoring (SIM) mode.
-
Internal Standards: A mixture of deuterated standards including MDEA-d6 and MDMA-d5 was used for quantification.
-
Validation: The method was fully validated for linearity, LOD, LLOQ, bias, and precision.
Method 2: Determination of MDEA in Dried Blood Spots using Ephedrine HCl (GC-MS)[2]
This study details a validated method for MDEA analysis in a dried blood spot (DBS) matrix.
-
Sample Preparation: Liquid-liquid micro-extraction of the DBS with methanol, followed by sonication and reconstitution in ethyl acetate.
-
Instrumentation: GC-MS with an HP-5 MS capillary column.
-
Internal Standard: Ephedrine HCl was used as the internal standard.
-
Validation: The method was validated according to EMEA bioanalytical guidelines, assessing parameters such as linearity, LLOQ, accuracy, and precision.
Key Experimental Workflows and Considerations
The choice of an internal standard can influence various stages of the analytical workflow, from sample preparation to data analysis.
A critical consideration when using deuterated internal standards is the potential for chromatographic separation from the unlabeled analyte, also known as the "isotope effect." One study demonstrated that MDEA can elute slightly earlier than MDEA-d6 from a solid-phase extraction (SPE) column[3]. This can lead to variations in the analyte-to-internal standard ratio across different eluted fractions, potentially impacting accuracy if the entire peak is not collected.
Conclusion
The selection of an internal standard for MDEA quantification requires careful consideration of the desired assay performance characteristics and the available resources.
-
Deuterated internal standards , such as MDEA-d6 and likely this compound, generally offer the best performance in terms of accuracy and precision due to their close physicochemical similarity to the analyte. They are particularly effective at compensating for matrix effects and variations in instrument response.
-
Structural analog deuterated standards , like MDMA-d5, also demonstrate excellent performance and can be a suitable alternative when a deuterated analog of the primary analyte is unavailable.
-
Non-deuterated structural analogs , such as Ephedrine HCl, can provide acceptable performance and are a cost-effective option. However, they may exhibit different extraction recoveries and ionization efficiencies compared to the analyte, which could lead to greater variability in the results.
Ultimately, the choice of internal standard should be based on a thorough method validation that assesses all critical performance parameters in the specific matrix of interest. While this compound is theoretically an excellent choice, the available data for MDEA-d6 and MDMA-d5 confirm their suitability for robust and reliable MDEA quantification. For routine applications where high sensitivity is not the primary concern, a well-validated method using a non-deuterated structural analog like Ephedrine HCl can also be a viable approach.
References
Justification for Selecting MDEA-d11 as an Internal Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the landscape of quantitative analytical chemistry, particularly within the realms of pharmaceutical and biomedical research, the precision and reliability of measurements are paramount. The choice of an appropriate internal standard (IS) is a critical determinant of an assay's performance, directly impacting the accuracy and reproducibility of results. This guide provides a comprehensive justification for the selection of N-Methyldiethanolamine-d11 (MDEA-d11) as an internal standard, particularly for the quantification of N-Methyldiethanolamine (MDEA) and structurally similar analytes by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Gold Standard: Stable Isotope-Labeled Internal Standards
The ideal internal standard co-elutes with the analyte of interest and exhibits identical chemical and physical properties during sample extraction, chromatography, and ionization. This ensures that any variations encountered during the analytical process, such as matrix effects or inconsistencies in sample preparation, affect both the analyte and the internal standard to the same degree, leading to a consistent and accurate analyte-to-IS response ratio.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard for quantitative mass spectrometry. In this compound, eleven hydrogen atoms in the MDEA molecule are replaced with deuterium, a stable isotope of hydrogen. This substitution results in a compound that is chemically identical to MDEA but has a different mass, allowing it to be distinguished by the mass spectrometer.
This compound vs. Structural Analog Internal Standards: A Performance Comparison
To illustrate the superiority of a stable isotope-labeled internal standard, this section compares the expected performance of this compound with a hypothetical structural analog internal standard, such as N-Ethyldiethanolamine (EDEA), for the analysis of MDEA. The following table summarizes key performance parameters based on typical observations in validated analytical methods.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., EDEA) | Justification |
| Chromatographic Retention Time | Co-elutes with MDEA | May have a different retention time | This compound has virtually identical physicochemical properties to MDEA, ensuring they behave identically during chromatography. A structural analog will have different properties, leading to separation on the column. |
| Extraction Recovery | Nearly identical to MDEA | Can differ significantly from MDEA | The chemical similarity of this compound ensures it partitions and recovers from the sample matrix in the same manner as MDEA. A structural analog's recovery can be unpredictable and matrix-dependent. |
| Matrix Effect Compensation | Excellent | Poor to moderate | As this compound co-elutes with MDEA, it experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source, effectively canceling out matrix effects.[1] A structural analog, eluting at a different time, will be subjected to a different matrix environment and cannot reliably compensate for the analyte's signal variation. |
| Precision (%RSD) | Typically <5% | Can be >15% | The superior compensation for variability by this compound leads to significantly better precision in the final calculated concentrations. |
| Accuracy (%Bias) | Typically within ±5% | Can be >15% | By accurately tracking and correcting for analyte loss and matrix effects, this compound ensures a more accurate quantification of the analyte.[1] |
Experimental Protocol: Quantification of MDEA in a Biological Matrix using this compound
This section provides a detailed methodology for the analysis of MDEA in a complex biological matrix, such as human plasma, using this compound as the internal standard. This protocol is adapted from established methods for the analysis of ethanolamines in complex matrices.[2]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To 1 mL of plasma sample, add a known and consistent amount of this compound working solution.
-
Protein Precipitation: Add 3 mL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol to remove interferences.
-
Elution: Elute the MDEA and this compound from the cartridge with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 3 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% B, hold for 1 minute, then decrease to 40% B over 5 minutes. Hold at 40% B for 2 minutes, then return to 95% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
MDEA: Precursor ion (Q1) m/z 120.1 -> Product ion (Q3) m/z 88.1
-
This compound: Precursor ion (Q1) m/z 131.2 -> Product ion (Q3) m/z 96.2
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
Visualizing the Justification and Workflow
The following diagrams, generated using Graphviz, illustrate the logical justification for selecting this compound and the experimental workflow.
References
Safety Operating Guide
Proper Disposal of MDEA-d11: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of MDEA-d11, a deuterated form of Methyldiethanolamine. While specific data for this compound is limited, the disposal procedures are based on the well-documented protocols for Methyldiethanolamine (MDEA), as their chemical properties are substantially similar.
Chemical and Physical Properties
A thorough understanding of a substance's properties is the first step toward safe handling and disposal. The following table summarizes key data for MDEA.
| Property | Value |
| Physical State | Liquid[1][2] |
| Color | Colorless to Light yellow[1][3] |
| Odor | Ammoniacal[2][3] |
| pH | 11.5 (100g/l aq. sol.)[1] |
| Boiling Point | 243 - 248 °C / 469.4 - 478.4 °F @ 760 mmHg[1] |
| Flash Point | 137 °C / 278.6 °F[1] |
| Specific Gravity | 1.04 g/cm³[2] |
| Water Solubility | Miscible[1] |
Health Hazards and First Aid
MDEA is known to cause serious eye irritation[1][4][5]. In case of exposure, it is crucial to take immediate action:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, seek medical attention.[1]
-
Inhalation: Move to fresh air. If symptoms occur, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Seek medical attention.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with local, state, and federal regulations. The following protocol provides a general guideline for its safe disposal.
-
Personal Protective Equipment (PPE): Before handling the material, ensure you are wearing appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (such as nitrile rubber), and a lab coat.[1]
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a compatible material (avoid copper and its alloys).[3]
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Storage:
-
Disposal:
-
This compound waste is considered hazardous waste and must be disposed of accordingly.
-
Do not dispose of the waste into the sewer system or contaminate ponds, waterways, or ditches.[6]
-
Arrange for disposal through a licensed waste management company.[6] The waste should be sent to an approved waste disposal plant.[1][6]
-
-
Container Disposal:
This compound Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
